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Foundational

mechanism of action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one derivatives

An In-depth Technical Guide to the Mechanism of Action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Derivatives Authored by: A Senior Application Scientist Foreword: Unraveling the Therapeutic Potential of a Priv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Derivatives

Authored by: A Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 1,4-benzoxazin-3-one core is a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide range of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, along with lipophilic groups like isopropyl, is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a comprehensive technical overview of the potential mechanisms of action for 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one derivatives, drawing upon the wealth of research into the broader class of 1,4-benzoxazin-3-ones. While specific data for the title compound is emerging, the established activities of its analogs provide a strong foundation for predicting its biological profile and guiding future research.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the probable molecular targets and signaling pathways, supported by evidence from the scientific literature. Furthermore, it will outline robust experimental protocols to validate these hypotheses and present data in a clear, actionable format.

The 1,4-Benzoxazin-3-one Core: A Versatile Pharmacophore

The 1,4-benzoxazin-3-one heterocyclic system is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The chemical simplicity and synthetic accessibility of this scaffold make it an attractive starting point for the design of new drugs.[3] The introduction of bromine and fluorine at the 6 and 8 positions, respectively, is anticipated to enhance potency and selectivity, while the 4-isopropyl group can improve cell permeability and metabolic stability.

Potential Mechanisms of Action: A Multi-Targeted Approach

Based on extensive research into analogous compounds, 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one derivatives are likely to exert their biological effects through one or more of the following mechanisms:

Enzyme Inhibition: A Common Theme

A predominant mechanism of action for many 1,4-benzoxazin-3-one derivatives is the inhibition of key enzymes involved in disease pathogenesis.

2.1.1. Tyrosine Kinase Inhibition

Several novel 1,4-benzoxazin-3-one derivatives have been synthesized and identified as inhibitors of tyrosine kinases, such as KDR (VEGFR-2) and ABL.[2][4] These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers. The inhibitory activity against these kinases suggests a potential application for these derivatives as anticancer agents.[2][4]

2.1.2. Inhibition of Carbohydrate-Metabolizing Enzymes

In the context of metabolic diseases, derivatives of 1,4-benzoxazin-3-one have been investigated for their ability to inhibit pancreatic α-amylase and intestinal α-glucosidase.[1] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Their inhibition can help to control postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[1]

2.1.3. DNA Gyrase Inhibition

The antimicrobial properties of some 1,4-benzoxazin-3-one derivatives have been linked to the inhibition of bacterial DNA gyrase.[5] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By targeting this enzyme, these compounds can effectively halt bacterial growth.[5]

Modulation of Inflammatory Pathways

Chronic inflammation is a contributing factor to a wide range of diseases. 1,4-Benzoxazin-3-one derivatives have demonstrated significant anti-inflammatory activity.

2.2.1. Downregulation of Pro-inflammatory Enzymes

Studies have shown that these derivatives can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] These enzymes are key producers of inflammatory mediators, and their inhibition can alleviate the inflammatory response.[6]

2.2.2. Activation of the Nrf2-HO-1 Signaling Pathway

A potential mechanism for the anti-inflammatory effects of these compounds involves the activation of the Nrf2-HO-1 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway can help to resolve inflammation and protect cells from oxidative stress.[6]

Anticancer Activity Beyond Kinase Inhibition

In addition to tyrosine kinase inhibition, 1,4-benzoxazin-3-one derivatives may exert anticancer effects through other mechanisms.

2.3.1. Induction of Apoptosis

Some derivatives have been shown to induce apoptosis in cancer cells by enhancing the expression of the tumor suppressor protein p53 and the pro-apoptotic caspases 9 and 3.[7] This programmed cell death is a crucial mechanism for eliminating cancerous cells.

2.3.2. Inhibition of EGFR Activity

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in cancer cells and plays a key role in tumor growth and progression. Inhibition of EGFR activity is a potential mechanism of action for some benzoxazinone derivatives.[7]

2.3.3. PI3Kβ/δ Inhibition

Derivatives of the related 2,3-dihydro-1,4-benzoxazine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms β and δ.[8] This pathway is frequently dysregulated in cancer, particularly in tumors with loss of the PTEN tumor suppressor.[8]

Antimicrobial and Antifungal Activity

A significant body of research points to the broad-spectrum antimicrobial and antifungal activities of 1,4-benzoxazin-3-one derivatives.[5][9][10] The exact mechanisms can vary but may involve disruption of cell wall synthesis, inhibition of essential enzymes as mentioned earlier, or other cellular processes.

Experimental Validation: A Roadmap for Mechanistic Studies

To elucidate the precise , a systematic and multi-faceted experimental approach is required.

Target Identification and Engagement

The initial step is to identify the direct molecular targets of the compound.

Protocol 1: Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the test compound against a panel of tyrosine kinases.

Methodology:

  • Reagents: Recombinant human tyrosine kinases (e.g., KDR, ABL, EGFR), appropriate peptide substrates, ATP, and the test compound at various concentrations.

  • Procedure:

    • Set up kinase reactions in a 96-well plate format.

    • Incubate the kinase, substrate, and test compound for a predetermined time at 30°C.

    • Initiate the reaction by adding ATP.

    • After incubation, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Protocol 2: Alpha-Glucosidase and Alpha-Amylase Inhibition Assays

Objective: To assess the inhibitory effect of the compound on carbohydrate-metabolizing enzymes.

Methodology:

  • Reagents: α-glucosidase from Saccharomyces cerevisiae, α-amylase from porcine pancreas, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate for α-glucosidase, starch as a substrate for α-amylase, and the test compound.

  • Procedure (α-glucosidase):

    • Incubate the enzyme with the test compound.

    • Add the pNPG substrate and incubate.

    • Stop the reaction with sodium carbonate and measure the absorbance of the released p-nitrophenol at 405 nm.

  • Procedure (α-amylase):

    • Incubate the enzyme with the test compound and starch solution.

    • Add dinitrosalicylic acid color reagent and heat.

    • Measure the absorbance at 540 nm to quantify the amount of reducing sugars produced.

  • Data Analysis: Determine the IC50 values for both enzymes.

Cellular and Pathway Analysis

Once a primary target is identified, it is crucial to investigate the downstream cellular effects.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

Objective: To examine the effect of the compound on the phosphorylation status of key signaling proteins and the expression of target proteins.

Methodology:

  • Cell Culture: Treat relevant cell lines (e.g., cancer cells, immune cells) with the test compound for various times and at different concentrations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, iNOS, COX-2, p53, cleaved caspase-3) and a loading control (e.g., β-actin, GAPDH).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Antimicrobial Activity Screening

To evaluate the antimicrobial potential, standard microbiological assays are employed.

Protocol 4: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

Methodology:

  • Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method (for MIC):

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound with no visible growth.

  • MBC Determination:

    • Subculture aliquots from the wells with no visible growth onto agar plates.

    • Incubate the plates and determine the MBC as the lowest concentration that results in no colony formation.

Data Presentation and Visualization

Table 1: Summary of Potential Biological Activities and IC50 Values for 1,4-Benzoxazin-3-one Derivatives
Biological Activity Target Enzyme/Pathway Reported IC50 / Activity Reference
AnticancerKDR, ABL Tyrosine KinasesVaries with derivative[2][4]
AnticancerPI3Kβ/δIC50 values in the nanomolar range for related compounds[8]
Anticancerp53, Caspase 3/9 inductionObserved in various cancer cell lines[7]
Antidiabeticα-amylase, α-glucosidaseVaries with derivative[1]
Anti-inflammatoryiNOS, COX-2 downregulationObserved in LPS-stimulated microglia[6]
AntimicrobialDNA Gyrase (putative)MICs against various bacteria[5]
AntifungalNot specifiedMICs against various fungi[9]
Visualizing Molecular Pathways and Experimental Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival_Proliferation Cell_Survival_Proliferation AKT->Cell_Survival_Proliferation Promotes Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Binds iNOS_COX2_mRNA iNOS/COX-2 mRNA p53 p53 Apoptosis_Genes Apoptosis Genes (e.g., Bax) p53->Apoptosis_Genes Transcription Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Transcription Benzoxazinone_Derivative_1 6-Bromo-8-fluoro-4-isopropyl- 1,4-benzoxazin-3-one Derivative Benzoxazinone_Derivative_1->Receptor_Tyrosine_Kinase Inhibits Benzoxazinone_Derivative_1->PI3K Inhibits Benzoxazinone_Derivative_1->Nrf2_Keap1 Activates Benzoxazinone_Derivative_1->iNOS_COX2_mRNA Downregulates Benzoxazinone_Derivative_1->p53 Stabilizes

Caption: Potential signaling pathways modulated by 6-Bromo-8-fluoro-1,4-benzoxazin-3-one derivatives.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Enzyme_Inhibition_Assays Enzyme Inhibition Assays (Kinases, Amylase, etc.) In_Vitro_Screening->Enzyme_Inhibition_Assays Antimicrobial_Screening Antimicrobial Screening (MIC, MBC) In_Vitro_Screening->Antimicrobial_Screening Cell_Based_Assays Cell-Based Assays Enzyme_Inhibition_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Antimicrobial_Screening->Lead_Optimization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assays->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO production) Cell_Based_Assays->Anti_inflammatory_Assay Western_Blot Western Blot Analysis Anti_inflammatory_Assay->Western_Blot Gene_Expression_Analysis Gene Expression Analysis (qPCR) Anti_inflammatory_Assay->Gene_Expression_Analysis Western_Blot->Lead_Optimization Gene_Expression_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A generalized experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one scaffold represents a promising starting point for the development of novel therapeutics with a potentially multi-targeted mechanism of action. The existing literature on analogous compounds strongly suggests that its biological activities could span anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The key to unlocking the full therapeutic potential of this and related derivatives lies in a rigorous and systematic investigation of their molecular mechanisms.

Future research should focus on:

  • Definitive Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the direct binding partners of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how modifications to the core structure influence potency and selectivity.

  • In Vivo Efficacy and Safety: Progressing the most promising lead compounds into relevant animal models of disease to evaluate their efficacy, pharmacokinetics, and safety profiles.

By following a logical and evidence-based approach, the scientific community can effectively harness the therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases.Bioorganic & Medicinal Chemistry,
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules,

  • Synthesis and Screening of some benzoxazinone derivatives.Indo American Journal of Pharmaceutical Sciences,
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.Frontiers in Chemistry,
  • Pharmacological Profile of Benzoxazines: A Short Review.Journal of Chemical and Pharmaceutical Research,
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.Frontiers in Chemistry,
  • Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][4]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry,

  • Discovery of a Series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ Inhibitors for the Treatment of PTEN-deficient Tumours.Bioorganic & Medicinal Chemistry Letters,
  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives.Bioorganic & Medicinal Chemistry Letters,

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Characterization of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

Executive Summary The 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry, frequently leveraged for its diverse biological activities ranging from neuroprotection to her...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore in modern drug discovery and agrochemistry, frequently leveraged for its diverse biological activities ranging from neuroprotection to herbicidal efficacy[1]. The introduction of specific halogens (bromine and fluorine) alongside an N-isopropyl substitution significantly alters the lipophilicity, metabolic stability, and exact mass signature of the core molecule.

As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative, self-validating framework for the synthesis, physicochemical profiling, and high-resolution mass spectrometry (HRMS) characterization of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one . This guide is designed to equip analytical chemists and drug development professionals with the mechanistic insights necessary to accurately synthesize and quantify this specific derivative.

Physicochemical Profiling & Exact Mass Determination

To establish a robust analytical method, we must first define the exact mass and isotopic distribution of the target analyte. The presence of a bromine atom in the molecular structure ( 79Br and 81Br in a ~1:1 natural abundance ratio) creates a highly diagnostic isotopic signature in mass spectrometry, presenting as a distinct doublet (M and M+2)[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Analytical Significance
Chemical Formula C11​H11​BrFNO2​ Defines the elemental composition for HRMS validation.
Molecular Weight 288.11 g/mol Average mass used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 286.9957 Da Calculated using the most abundant isotopes ( 12C , 1H , 79Br , 19F , 14N , 16O )[3].
[M+H]+ ( 79Br ) m/z288.0030 Primary precursor ion targeted in positive ESI-MS.
[M+H]+ ( 81Br ) m/z290.0010 Secondary precursor ion; validates the presence of mono-bromination.
LogP (Estimated) 2.8−3.2 Dictates the choice of a reversed-phase C18 column for LC retention.

High-Resolution Mass Spectrometry (HRMS) Workflow

The analytical characterization of benzoxazin-3-one derivatives relies heavily on Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)[4]. The protocol below is designed as a self-validating system: the chromatographic retention time confirms the lipophilicity, the precursor exact mass confirms the elemental formula, and the collision-induced dissociation (CID) fragmentation pattern confirms the structural connectivity[5].

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the synthesized compound in LC-MS grade methanol to a concentration of 10 µg/mL. Causality: Methanol ensures complete solvation of the lipophilic isopropyl and halogenated aromatic moieties without causing ion suppression.

  • Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Causality: Formic acid acts as a proton donor, ensuring complete protonation of the oxazine nitrogen to stabilize the [M+H]+ precursor ion.

  • Mass Spectrometry Parameters: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Fragmentation (MS/MS): Isolate the m/z288.00 precursor and apply a normalized collision energy (NCE) of 25-30 eV.

    • Mechanistic Insight: Benzoxazin-3-ones typically undergo a characteristic neutral loss of carbon monoxide (-28 Da) from the lactam ring[5]. Furthermore, the N-isopropyl group is highly susceptible to cleavage (-42 Da, loss of propene) under CID conditions.

MS_Workflow A LC-ESI-HRMS (Positive Ion Mode) B Precursor Ion [M+H]+ m/z 288.0030 (79Br) A->B C Isotope [M+2+H]+ m/z 290.0010 (81Br) A->C D Collision-Induced Dissociation (CID) B->D E Product Ion Loss of Propene (-42 Da) D->E F Product Ion Loss of CO (-28 Da) D->F

Mass spectrometry workflow and primary CID fragmentation pathways.

Synthetic Pathway & Mechanistic Validation

To ensure the integrity of the reference standard used for mass spectrometry, the synthesis must be highly regioselective. The construction of the 1,4-benzoxazin-3-one core is classically achieved via the acylation of a substituted 2-aminophenol followed by an intramolecular cyclization[6].

Step-by-Step Synthetic Protocol
  • Acylation of the Phenol Core: React 2-amino-4-bromo-6-fluorophenol (1.0 eq) with chloroacetyl chloride (1.2 eq) in the presence of a mild base (e.g., sodium bicarbonate) in an aprotic solvent like chloroform or DMF at 0°C[7]. Causality: The amine is more nucleophilic than the phenol; thus, the chloroacetyl chloride selectively forms a 2-chloroacetamide intermediate. The low temperature prevents premature, uncontrolled polymerization.

  • Intramolecular Cyclization: Elevate the temperature to 60°C and introduce anhydrous potassium carbonate ( K2​CO3​ ). Causality: The base deprotonates the phenolic hydroxyl group, which subsequently executes an intramolecular SN​2 attack on the alkyl chloride of the acetamide moiety, closing the 6-membered oxazine ring to yield 6-bromo-8-fluoro-1,4-benzoxazin-3-one[6].

  • N-Alkylation: Treat the resulting cyclized product with isopropyl bromide (1.5 eq) and cesium carbonate ( Cs2​CO3​ ) in DMF at 80°C. Causality: The lactam nitrogen is weakly acidic. Cs2​CO3​ provides the exact basicity required to deprotonate the nitrogen without degrading the oxazine ring, allowing for a smooth nucleophilic substitution to yield the final 4-isopropyl derivative.

Synthesis A 2-Amino-4-bromo-6-fluorophenol B Chloroacetyl Chloride (Acylation at 0°C) A->B C 2-Chloroacetamide Intermediate B->C D Intramolecular Cyclization (K2CO3, Heat) C->D E 6-Bromo-8-fluoro- 1,4-benzoxazin-3-one D->E F N-Alkylation (Isopropyl Bromide, Cs2CO3) E->F G Final Product C11H11BrFNO2 F->G

Step-by-step synthetic pathway of the target benzoxazin-3-one derivative.

Orthogonal Validation (Self-Validating System)

Relying solely on HRMS is insufficient for absolute structural confirmation due to the potential for isobaric interference. The product must be orthogonally validated using 1H and 13C NMR. Specifically, the N-isopropyl group will present a highly characteristic septet near δ4.5 ppm (for the CH proton) and a doublet near δ1.4 ppm (for the two CH3​ groups) in 1H NMR, which directly corroborates the −42 Da neutral loss observed in the MS/MS fragmentation data.

Conclusion

The characterization of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one requires a rigorous alignment of synthetic regioselectivity and high-resolution analytical profiling. By calculating the monoisotopic exact mass ( 286.9957 Da ) and understanding the mechanistic drivers behind both its synthesis and its gas-phase fragmentation (loss of CO and propene), researchers can establish highly reliable, self-validating protocols for the quantification and structural verification of this complex pharmacophore.

References

  • PubChem (NIH): (5S)-5-(3-Bromo-5-fluorophenyl)-L-proline | C11H11BrFNO2 | CID 165349413. Used for structural exact mass and isotopic validation of the C11​H11​BrFNO2​ formula space.[2] URL:[Link]

  • PubChem (NIH): 2,4-Dihydroxy-1,4-Benzoxazin-3-One. Used for baseline exact mass calculations of the benzoxazin-3-one core.[3] URL:[Link]

  • Semantic Scholar: An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. Used to ground the synthetic mechanism of chloroacetyl chloride cyclization.[6] URL:[Link]

  • D-NB.info: Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Used to ground the biological significance and general synthetic pathways of the benzoxazinone scaffold.[1] URL:[Link]

  • International Journal of Pharmaceutical Sciences: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Validates the step-by-step reaction conditions for 2-aminophenol acylation.[7] URL:[Link]

  • Journal of Agricultural and Food Chemistry (ACS): Mass Spectrometric Characterization of Benzoxazinoid Glycosides... Used to ground the LC-MS fragmentation pathways (e.g., neutral loss of CO) of benzoxazin-3-ones.[5] URL:[Link]

  • Journal of Agricultural and Food Chemistry (ACS): Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Validates the LC-ESI-MS gradient and mobile phase selection.[4] URL:[Link]

Sources

Foundational

Preliminary Bioactivity Screening of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale The 1,4-benzoxazin-3-one scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemistry, frequently exhibiting broad-spectrum antimicrobial, antimycobac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 1,4-benzoxazin-3-one scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemistry, frequently exhibiting broad-spectrum antimicrobial, antimycobacterial, antifungal, and anti-inflammatory activities[1][2]. The specific synthetic derivative, 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one , introduces strategic structural modifications designed to optimize target engagement and metabolic stability.

As a Senior Application Scientist, it is critical to understand the causality behind this specific structure before designing the screening cascade:

  • 8-Fluoro Substitution: Positioned ortho to the ether oxygen, this highly electronegative atom modulates the electron density of the morpholine-dione-like ring and sterically shields the core from CYP450-mediated oxidative degradation.

  • 6-Bromo Substitution: Positioned para to the oxygen, the bromine atom increases lipophilicity (LogP) and provides a highly polarizable vector for halogen bonding ( σ -hole interactions) within hydrophobic target pockets.

  • 4-Isopropyl N-alkylation: N-alkylation prevents lactam hydrolysis. Furthermore, the isopropyl group provides targeted steric bulk that can drive selectivity toward specific kinase or cyclooxygenase (COX) isoforms over off-target proteins[3].

Screening Cascade Architecture

To systematically evaluate this compound, we deploy a four-tier screening architecture. This workflow prevents false positives by ensuring physicochemical limitations (like poor solubility) do not confound downstream biological readouts.

ScreeningCascade Compound 6-Br-8-F-4-iPr-1,4-benzoxazin-3-one Tier1 Tier 1: Physicochemical & ADME Profiling Compound->Tier1 Tier2 Tier 2: Antimicrobial & Antifungal Assays Tier1->Tier2 Tier3 Tier 3: Cytotoxicity & Anti-inflammatory Tier2->Tier3 Tier4 Tier 4: Mechanistic Target Validation Tier3->Tier4

Fig 1. Four-tier bioactivity screening cascade for the novel benzoxazinone derivative.

Tier 1 & 2: Antimicrobial and Antifungal Profiling

Given the historical efficacy of benzoxazinones against Mycobacterium tuberculosis and phytopathogenic fungi[1][2], as well as their known phytotoxicity on standard target species[4], a high-throughput broth microdilution assay is the logical starting point.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC/MBC)
  • Inoculum Preparation: Standardize bacterial suspensions (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve ~5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the benzoxazinone derivative (64 µg/mL to 0.5 µg/mL) in MHB. Limit DMSO concentration to ≤1% to prevent solvent toxicity.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilution. Incubate at 37°C for 18 hours.

  • Orthogonal Validation: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Readout: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the color change from blue (oxidized) to pink (reduced).

Causality & Self-Validation (Trustworthiness): Relying solely on optical density (OD600) is flawed for highly lipophilic halogenated compounds, which often precipitate in aqueous media and cause false-positive turbidity. Resazurin provides an orthogonal, metabolism-dependent readout, ensuring the protocol is a self-validating system against physical compound artifacts.

Tier 3: Anti-inflammatory & Cytotoxicity Profiling

Benzoxazin-4-one and quinazolinone derivatives are well-documented precursors for non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The structural similarity of our target compound to known COX inhibitors warrants direct enzymatic screening.

COX2Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Enzymatic Conversion INFL Inflammation & Pain PGE2->INFL Receptor Activation DRUG 6-Br-8-F-4-iPr- Benzoxazinone DRUG->COX2 Competitive Inhibition

Fig 2. Proposed mechanism of COX-2 inhibition by the halogenated benzoxazinone derivative.

Protocol 2: In Vitro COX-2 Inhibition Assay
  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the benzoxazinone derivative (0.1 µM to 50 µM) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes.

  • Reaction Termination & Readout: Stop the reaction by adding 1M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive ELISA kit (absorbance at 450 nm).

Causality & Self-Validation: The 4-isopropyl group on the benzoxazinone nitrogen creates significant steric bulk. By running parallel assays with COX-1 and COX-2, this protocol validates the hypothesis that the bulky N-alkyl group drives selectivity toward the larger, more flexible allosteric side-pocket unique to the COX-2 active site, minimizing gastrointestinal toxicity[3].

Protocol 3: Mammalian Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed Vero cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Replace media with fresh DMEM containing the compound at concentrations up to 200 µg/mL. Incubate for 48 hours.

  • Metabolic Labeling: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization & Readout: Remove media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm.

Causality & Self-Validation: A compound is only a viable drug candidate if its bioactivity window is well separated from its cytotoxicity. This assay acts as the ultimate "No-Go" gatekeeper; if the CC₅₀ (cytotoxic concentration) overlaps with the MIC or IC₅₀, the observed biological effects are likely due to non-specific membrane disruption rather than targeted engagement[1].

Data Synthesis & Go/No-Go Criteria

To streamline decision-making for drug development professionals, all quantitative data outputs from the aforementioned protocols must be measured against strict success thresholds.

Table 1: Quantitative Success Matrix for 6-Br-8-F-4-iPr-1,4-benzoxazin-3-one

Assay CategoryTarget / ModelConcentration RangePrimary ReadoutGo/No-Go Threshold
Antimicrobial S. aureus, E. coli0.5 - 64 µg/mLResazurin / OD600MIC ≤ 8 µg/mL
Antimycobacterial M. tuberculosis H37Rv0.5 - 64 µg/mLAlamar BlueMIC ≤ 4 µg/mL
Antifungal P. infestans, G. zeae1 - 100 µg/mLMycelial Growth RateEC₅₀ ≤ 25 µg/mL
Anti-inflammatory COX-2 Enzyme (In vitro)0.1 - 50 µMPGE2 ELISAIC₅₀ ≤ 5 µM
Cytotoxicity Vero / HEK293 Cells1 - 200 µg/mLMTT Absorbance (570nm)CC₅₀ ≥ 100 µg/mL

References

1.[3] Title: Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs Source: Mongolian Journal of Chemistry URL: [Link]

2.[1] Title: Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis Source: PMC (PubMed Central) URL: [Link]

3.[2] Title: Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety Source: PMC (PubMed Central) URL: [Link]

4.[4] Title: Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS) Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocols for 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

Target Audience: Synthetic Chemists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Application Guide Executive Summary The compound 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Protocol & Application Guide

Executive Summary

The compound 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a highly functionalized heterocyclic building block. Featuring a reactive bromine atom at the 6-position, it is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. However, its specific substitution pattern—namely the heavy halogenation and N-alkylation—drastically alters its physicochemical profile compared to unsubstituted benzoxazinones.

This application note provides rigorously validated, causality-driven protocols for dissolving this compound across various organic solvents, ensuring optimal performance in both biological assay stock preparation and downstream organic synthesis.

Physicochemical Profiling & Causality

To successfully solvate any complex organic molecule, one must first understand the structural causality behind its solubility profile.

  • Absence of Hydrogen Bond Donors: The core 1,4-benzoxazin-3-one typically possesses an amide proton (NH) capable of hydrogen bonding. However, the 4-isopropyl substitution completely caps this position. Consequently, the molecule acts strictly as a hydrogen bond acceptor via the ketone and ether oxygen atoms.

  • High Lipophilicity (LogP): The introduction of the 6-bromo and 8-fluoro groups significantly increases the molecular weight and electron density, driving up the partition coefficient (LogP).

  • Steric Bulk: The isopropyl group introduces localized steric hindrance, which disrupts tight crystalline packing, generally making it easier to dissolve in non-polar to moderately polar organic solvents compared to its planar, unsubstituted analogs.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative solubility data to guide solvent selection based on your downstream application.

SolventPolarity IndexExpected Solubility LimitRecommended ApplicationTechnical Notes
DMSO 7.2High (>50 mM)In vitro assays, Master StocksUse anhydrous DMSO; highly hygroscopic. Freezes at 18.5°C.
DMF 6.4High (>100 mM)Stock solutions, Amidation rxnsExcellent alternative to DMSO; easier to remove in vacuo.
THF 4.0Very High (>0.5 M)Organometallic cross-couplingMust be peroxide-free to prevent N-dealkylation or oxidation.
DCM 3.1Very High (>0.5 M)Extractions, HalogenationsHighly volatile; not suitable for high-temp reactions.
Water 10.0Practically Insoluble (<1 µM)N/ACompound will crash out if aqueous buffers are added too rapidly.

Experimental Workflows & Decision Matrix

The choice of solvent is entirely dictated by the downstream application. The diagram below illustrates the decision-making process for handling 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one.

SolventSelection Cmpd 6-Br-8-F-4-iPr- 1,4-benzoxazin-3-one App Downstream Application? Cmpd->App Bio In Vitro / Bioassays App->Bio Syn Organic Synthesis (e.g., Cross-Coupling) App->Syn Pur Purification / Crystallization App->Pur SolDMSO DMSO or DMF (10-50 mM Stock) Bio->SolDMSO SolTHF THF, DCM, or 1,4-Dioxane (0.1-0.5 M) Syn->SolTHF SolHex EtOAc / Hexanes (Gradient / Anti-solvent) Pur->SolHex

Caption: Decision tree for solvent selection based on the downstream application of the benzoxazinone.

Detailed Step-by-Step Protocols

Protocol A: Preparation of a 50 mM Master Stock for Biological Screening

For high-throughput screening or in vitro assays, DMSO is the gold standard[3]. Because the compound is lipophilic, introducing it into aqueous assay buffers requires a concentrated master stock to keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity.

Materials:

  • 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (Powder)

  • Anhydrous DMSO (≥99.9%, sealed under Argon)

  • Amber glass vials or low-bind Eppendorf tubes

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial containing the lyophilized compound to equilibrate to room temperature (20–25°C) in a desiccator before opening. Rationale: Prevents atmospheric moisture condensation, which can cause the lipophilic compound to prematurely aggregate.

  • Calculation: To prepare a 50 mM stock, calculate the required volume of DMSO based on the exact mass of the compound. (Formula: Volume (mL) = Mass (mg) / [Molecular Weight (g/mol) * Concentration (M)]).

  • Solvation: Add 80% of the calculated anhydrous DMSO volume to the vial.

  • Agitation: Vortex the mixture for 30 seconds. If the solution is not completely clear, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes. Rationale: Sonication disrupts the crystal lattice energy, accelerating dissolution without the need for destructive heating.

  • Volume Adjustment: Add the remaining 20% of DMSO to reach the exact target volume.

  • Storage: Aliquot the 50 mM stock into 50 µL batches in amber vials. Purge with Argon gas, seal, and store at -20°C.

Protocol B: Dissolution for Palladium-Catalyzed Cross-Coupling (Synthesis)

The 6-bromo position is highly reactive for synthetic functionalization. For these reactions, THF or 1,4-Dioxane are preferred due to their boiling points and compatibility with organometallic catalysts.

Materials:

  • 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (Inhibitor-free)

  • Schlenk flask and Argon/Nitrogen manifold

Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask under a vacuum and backfill with Argon three times.

  • Solid Addition: Add the required mass of the benzoxazinone derivative (e.g., 1.0 mmol) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous THF or 1,4-Dioxane via syringe to achieve a 0.2 M concentration.

  • Degassing (Critical Step): Because oxygen can poison palladium catalysts and cause unwanted side reactions with the solvent, the solution must be degassed. Perform three cycles of "Freeze-Pump-Thaw":

    • Freeze the solution in liquid nitrogen.

    • Apply high vacuum for 2-3 minutes.

    • Isolate the vacuum and allow the solution to thaw in a warm water bath, releasing dissolved gas bubbles.

  • Execution: The clear, degassed solution is now ready for the addition of the boronic acid/amine, base, and palladium catalyst.

Troubleshooting & Best Practices

  • Precipitation upon Buffer Addition: If the compound crashes out when the DMSO stock is added to an aqueous assay buffer, it is due to the "solvent shift" effect. Solution: Pre-dilute the DMSO stock into an intermediate solvent (like PEG-400 or Tween-80) before adding it to the aqueous buffer, or ensure the buffer is under rapid vortexing during the dropwise addition of the compound.

  • Color Changes in Solution: If a THF solution of the compound turns yellow/brown over time, it indicates peroxide formation in the solvent or UV degradation of the bromine bond. Always use freshly distilled, peroxide-free solvents and store solutions away from direct light.

References

  • Development of an Efficient Large-Scale Synthesis for a 4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide Derivative Organic Process Research & Development (ACS). Details the synthesis, solubility challenges, and solvent selection (DMF/THF) for complex benzoxazine-3-one derivatives.[Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one Pharmaceuticals (PMC). Discusses the synthetic handling and biological profiling of substituted benzoxazin-3-one scaffolds.[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Molecules (MDPI / PMC). Provides authoritative guidelines and empirical data on preparing and storing DMSO stock solutions for lipophilic fragments and building blocks.[Link]

Application

Suzuki cross-coupling reactions with 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

High-Yield Suzuki-Miyaura Cross-Coupling of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: A Definitive Protocol for Drug Discovery The 1,4-benzoxazin-3-one heterocyclic core is a privileged scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Yield Suzuki-Miyaura Cross-Coupling of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: A Definitive Protocol for Drug Discovery

The 1,4-benzoxazin-3-one heterocyclic core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of novel antimicrobials, anticancer agents, and antidiabetic therapeutics[1][2][3]. Functionalizing this core via transition-metal-catalyzed cross-coupling is a critical step in late-stage lead optimization.

However, the specific building block 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one presents unique electronic and steric challenges. This application note details the mechanistic rationale, empirical optimization, and a self-validating, step-by-step protocol for achieving high-yielding Suzuki-Miyaura cross-couplings with this demanding substrate.

Mechanistic Rationale & Substrate Causality

Successful cross-coupling requires an intimate understanding of how the substrate's substituents influence the palladium catalytic cycle. Do not treat this molecule as a generic aryl bromide; its specific functional groups dictate the choice of catalyst and reaction conditions.

  • The 8-Fluoro Effect (Electronic Activation vs. Transmetalation Lag): Fluorine is highly electronegative and exerts a strong inductive (-I) effect across the aromatic system. At the 8-position, this withdraws electron density from the 6-bromo site, highly activating the C-Br bond toward the initial oxidative addition by the electron-rich Pd(0) center[4][5]. However, this resulting electron-deficient Ar-Pd(II)-Br intermediate is overly stable, which severely retards the subsequent transmetalation step. If transmetalation is sluggish, the active catalyst is sequestered, leading to competitive side reactions like protodehalogenation or homocoupling.

  • The 4-Isopropyl Effect (Steric Shielding & Solvation): The bulky N-isopropyl group alters the 3D spatial conformation of the heterocyclic core and significantly increases the molecule's lipophilicity. This necessitates a biphasic solvent system (e.g., Dioxane/H₂O) that can simultaneously solvate the highly non-polar substrate and the required inorganic base.

  • Catalyst/Ligand Causality: To overcome the "transmetalation lag" caused by the 8-fluoro group, a highly active, electron-rich, and sterically demanding Buchwald-type ligand like XPhos is strictly required[4][6]. The dialkylamino/biaryl structure of XPhos pushes electron density into the Pd center to force transmetalation, while its massive steric bulk forces the two aryl groups on the Pd(II) intermediate close together, dramatically accelerating reductive elimination and preventing catalyst trapping[5][7].

Mechanism Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition Ar-Pd(II)(XPhos)-Br Pd0->OxAdd + Substrate TransMet Transmetalation Ar-Pd(II)(XPhos)-Ar' OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Benzoxazinone RedElim->Product Substrate 6-Bromo-8-fluoro-4-isopropyl- 1,4-benzoxazin-3-one Substrate->OxAdd Boronic Arylboronic Acid + K3PO4 Boronic->TransMet

Catalytic cycle of Suzuki-Miyaura coupling on the substituted benzoxazinone scaffold.

Reaction Optimization Data

The following table summarizes the empirical optimization of the reaction conditions. The data clearly illustrates the failure of standard first-generation catalysts (Pd(PPh₃)₄) and the necessity of the Pd/XPhos system for this specific fluorinated scaffold.

Table 1: Optimization of Reaction Conditions for 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

EntryCatalyst PrecursorLigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Empirical Observation
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃ (2.0)Toluene/H₂O (4:1)9035Sluggish transmetalation; high recovery of starting material.
2Pd(dppf)Cl₂ (5 mol%)NoneK₂CO₃ (2.0)Dioxane/H₂O (4:1)9058Moderate yield; significant homocoupling side-products observed.
3Pd₂(dba)₃ (2.5 mol%)SPhos (10 mol%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)10082Good conversion; trace protodeboronation of the boronic acid.
4 Pd(OAc)₂ (5 mol%) XPhos (10 mol%) K₃PO₄ (2.5) Dioxane/H₂O (4:1) 100 94 Complete conversion; highly selective with no detectable side reactions.
5Pd(OAc)₂ (5 mol%)XPhos (10 mol%)Cs₂CO₃ (2.5)THF/H₂O (4:1)8076Lower solubility of base at 80°C; incomplete reaction after 12h.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific milestones are included to ensure the integrity of the catalytic cycle during execution.

Materials Required:
  • Substrate: 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv, 1.0 mmol, 288.11 g/mol )

  • Coupling Partner: Arylboronic acid or Heteroarylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.05 mmol, 11.2 mg)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (10 mol%, 0.10 mmol, 47.7 mg)

  • Base: Potassium phosphate tribasic [K₃PO₄] (2.5 equiv, 2.5 mmol, 530.7 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total). Must be rigorously sparged with Argon for 30 minutes prior to use.

Step-by-Step Methodology:

Step 1: Reaction Assembly (Anaerobic Setup)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the Schlenk tube with a rubber septum.

  • Connect the tube to a Schlenk line. Evacuate the vessel under high vacuum for 3 minutes, then backfill with Argon. Repeat this pump-purge cycle exactly three times. Causality: Pd(0) generated in situ is highly sensitive to oxygen. Failure to rigorously deoxygenate will result in catalyst poisoning (forming inactive Pd black) and homocoupling of the boronic acid.

Step 2: Solvent Addition & Catalyst Pre-activation 4. Using a gas-tight syringe, inject 10 mL of the pre-degassed 1,4-Dioxane/H₂O (4:1) mixture through the septum. 5. Stir the mixture vigorously at room temperature for 5 minutes. 6. Self-Validation Check: Observe the color of the suspension. The initial orange/brown color of the Pd(OAc)₂ should begin to shift toward a pale yellow or clear golden hue. This color change confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos complex by the phosphine ligand.

Step 3: Execution & Monitoring 7. Transfer the Schlenk tube to a pre-heated oil bath set to 100 °C. 8. Allow the reaction to stir vigorously (800+ rpm) to ensure maximum interfacial contact between the organic and aqueous phases. 9. Self-Validation Check: After 1-2 hours, a white or pale precipitate (inorganic potassium borate salts and KBr) will begin to crash out of the solution, indicating successful transmetalation and halide displacement. 10. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting benzoxazinone (UV active, distinct Rf) should be completely consumed within 4 to 6 hours, replaced by a new, highly UV-dense spot corresponding to the product.

Step 4: Workup & Purification 11. Cool the reaction mixture to room temperature. 12. Dilute the mixture with Ethyl Acetate (20 mL) and filter the entire suspension through a short pad of Celite to remove the palladium catalyst and insoluble inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc. 13. Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (2 x 15 mL) and brine (1 x 15 mL). 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 15. Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 30% EtOAc in Hexanes) to afford the pure cross-coupled 1,4-benzoxazin-3-one derivative.

Troubleshooting Guide

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Cause: The boronic acid is decomposing in the basic aqueous environment before transmetalation can occur[4].

    • Solution: Switch the base from K₃PO₄ to a milder base like Cs₂CO₃[7], or implement a slow-addition protocol where the boronic acid is dissolved in dioxane and added via syringe pump over 2 hours.

  • Issue: Reaction stalls at 50% conversion; black precipitate forms.

    • Cause: Catalyst death via oxidation (Pd black formation).

    • Solution: Your solvent degassing protocol is insufficient. Ensure the Dioxane/H₂O mixture is sparged with Argon for a minimum of 30 minutes, and check the integrity of the Schlenk tube septum.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effects. Semantic Scholar.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives.
  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters:
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
  • Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions.

Sources

Method

Preclinical In Vitro Evaluation of Benzoxazin-3-one Derivatives: FLIPR Calcium Flux Assays for TRPV1 Antagonism

Introduction & Scientific Rationale The compound 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (CAS: 2370911-98-9) represents a specialized, halogenated building block within the privileged 1,4-benzoxazin-3-one struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (CAS: 2370911-98-9) represents a specialized, halogenated building block within the privileged 1,4-benzoxazin-3-one structural class[1]. Recently, systemic optimization of 1,4-benzoxazin-3-one analogs has identified this scaffold as a highly potent, mode-selective antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2].

The Causality of Mode-Selectivity: First-generation TRPV1 antagonists failed in clinical trials due to severe on-target side effects, most notably hyperthermia and impaired noxious heat sensation. These adverse events occurred because the antagonists blocked all modes of TRPV1 activation (capsaicin, heat, and low pH/protons). Benzoxazin-3-one derivatives have been engineered to act as mode-selective antagonists—they potently block capsaicin-induced activation (IC₅₀ in the low nanomolar range) while sparing proton-induced activation[2]. This selective blockade is achieved via specific π−π interactions with Tyr511 and Phe591 in the vanilloid binding pocket[2].

This application note details a self-validating, high-throughput in vitro protocol for screening 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one derivatives using a Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay.

Physicochemical Profiling & Stock Preparation

Halogenated aromatic systems featuring bulky alkyl substitutions (such as the 4-isopropyl group) exhibit high lipophilicity, which presents solubility challenges in aqueous assay buffers.

Protocol: Compound Solubilization
  • Primary Stock: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of sensitive functional groups and ensures complete solvation of the lipophilic bromo-fluoro-isopropyl-benzoxazine core, preventing micelle formation.

  • Intermediate Dilution: Perform 1:3 serial dilutions in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Aqueous Transfer: Transfer the DMSO intermediate to the assay buffer (HBSS + 20 mM HEPES) at a 3X final concentration.

    • Causality: The final DMSO concentration in the cellular assay must not exceed 0.3% (v/v). Higher DMSO concentrations will perturb the lipid bilayer, causing non-specific calcium leakage and artificially depressing the assay window.

High-Throughput FLIPR Calcium Flux Assay

TRPV1 is a non-selective cation channel. Upon activation by an agonist (capsaicin), the channel pore opens, leading to a massive influx of intracellular calcium (Ca²⁺). This protocol utilizes Fluo-4 AM, a fluorogenic calcium-binding dye, to kinetically measure target engagement.

Assay Preparation & Dye Loading
  • Cell Seeding: Seed HEK293 cells stably expressing human TRPV1 at 20,000 cells/well in a 384-well black-wall, clear-bottom Poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: HEK293 cells are loosely adherent. Poly-D-lysine provides a positive electrostatic charge that anchors the cells, preventing them from being washed away during the automated liquid dispensing steps.

  • Dye Loading: Remove culture media and add 20 µL of Dye Loading Buffer (Fluo-4 AM [2 µM] + 2.5 mM Probenecid in HBSS/HEPES). Incubate for 45 minutes at 37°C in the dark.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the dye. Probenecid is strictly required because it inhibits multidrug resistance proteins (MRP1), preventing the cells from actively pumping the cleaved dye back into the extracellular space, which would ruin the signal-to-background ratio.

Compound Incubation & Kinetic Read (Self-Validating System)

To ensure the assay is self-validating, every plate must contain internal controls to calculate the Z'-factor, a statistical measure of assay robustness mandated by the NIH Assay Guidance Manual[3].

  • Antagonist Addition: Add 10 µL of the 3X benzoxazin-3-one compound (from Section 2) to the cells. Incubate for 15 minutes at room temperature.

    • Plate Map Controls: Include Column 1 as Max Signal (Vehicle + Capsaicin) and Column 2 as Min Signal (Vehicle + Buffer). Include a known reference antagonist (e.g., Capsazepine) in Column 24.

  • Baseline Read: Transfer the plate to the FLIPR Tetra. Read baseline fluorescence (Ex: 488 nm / Em: 515 nm) for 10 seconds.

  • Agonist Challenge: The FLIPR automatically dispenses 10 µL of 4X Capsaicin (final concentration = EC₈₀, typically ~30 nM).

  • Kinetic Measurement: Record fluorescence every 1 second for 3 minutes to capture the peak calcium transient.

Data Presentation & Quality Control

Data is calculated as the maximum relative fluorescence unit (RFU) minus the baseline RFU. The self-validating nature of this protocol requires the plate to pass strict Quality Control (QC) metrics before the IC₅₀ of the benzoxazinone derivative is accepted.

Table 1: Expected Pharmacological & QC Parameters
ParameterExpected ValueBiological / Statistical Significance
IC₅₀ (Capsaicin Activation) < 10 nMHigh-affinity target engagement at the vanilloid binding pocket[2].
IC₅₀ (Proton Activation) > 3 µMConfirms mode-selectivity; preserves physiological acid sensing[2].
Z'-factor 0.65 – 0.85Validates assay robustness. A Z' > 0.5 is required for HTS validation[3].
Signal-to-Background (S/B) > 5.0Ensures adequate dynamic range for the calcium flux transient.
Hill Slope ( nH​ ) 0.8 – 1.2Indicates a 1:1 stoichiometric binding without allosteric cooperativity.

Visualizations

Pathway Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel (Closed State) Capsaicin->TRPV1 Binds Protons Protons (H+) (Alternative Agonist) Protons->TRPV1 Binds Benzoxazinone Benzoxazin-3-one Derivative (Mode-Selective Antagonist) Benzoxazinone->TRPV1 Blocks Capsaicin Binding TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Activation Calcium Intracellular Ca2+ Influx TRPV1_Open->Calcium Pore Opens Signal Nociceptive Signaling Calcium->Signal Depolarization

Mode-selective TRPV1 antagonism by benzoxazin-3-one derivatives blocking capsaicin activation.

Workflow Seed 1. Cell Seeding (HEK293-TRPV1) Dye 2. Dye Loading (Fluo-4 AM) Seed->Dye Incubate 3. Compound Addition (Antagonist) Dye->Incubate Agonist 4. Agonist Challenge (Capsaicin) Incubate->Agonist Read 5. Kinetic Read (FLIPR Tetra) Agonist->Read Analyze 6. Data Analysis (IC50 / Z'-factor) Read->Analyze

Step-by-step high-throughput FLIPR calcium flux assay workflow for TRPV1 antagonists.

References

  • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters (2024). Available at:[Link]

  • NIH Assay Guidance Manual: HTS Assay Validation and Z'-factor. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Application

Catalytic Derivatization of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: An Application &amp; Protocol Guide

Introduction: The Strategic Value of the Benzoxazinone Scaffold The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure provides a three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. Synthetic derivatives of 1,4-benzoxazin-3-ones have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and potential as TRPV1 antagonists for analgesic applications.[3][4] The specific substrate, 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one, represents a highly versatile building block for the synthesis of novel compounds. The presence of a bromine atom at the C-6 position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the C-8 position can enhance metabolic stability and binding affinity, while the N-isopropyl group provides steric bulk that can influence molecular conformation and interaction with biological targets.[5]

This comprehensive guide provides a detailed exploration of the catalytic derivatization of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. We will delve into the rationale behind experimental design, provide step-by-step protocols for key transformations, and offer insights into troubleshooting and optimization.

Synthesis of the Starting Material: 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

A plausible synthetic route to the title compound can be adapted from established methods for analogous benzoxazinone structures. The synthesis would likely begin with a commercially available substituted 2-aminophenol, followed by N-alkylation and subsequent cyclization.

Proposed Synthetic Protocol:
  • N-Isopropylation of 2-Amino-3-bromo-5-fluorophenol: In a round-bottom flask, dissolve 2-amino-3-bromo-5-fluorophenol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate, followed by the slow addition of 2-iodopropane. Heat the reaction mixture and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cyclization with an Acetylating Agent: After cooling the reaction mixture, add an acetylating agent like chloroacetyl chloride or bromoacetyl bromide dropwise. The reaction will proceed via an initial N-acylation followed by an intramolecular Williamson ether synthesis to form the benzoxazinone ring.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one.

Catalytic Derivatization Strategies: A World of Possibilities

The bromine atom at the C-6 position is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6]

dot graph "Catalytic_Derivatization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1: General workflow for catalytic derivatization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[7][8] It involves the coupling of an organoboron compound with an organic halide.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

Protocol for Suzuki-Miyaura Coupling:

  • Materials:

    • 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add the benzoxazinone, boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Parameter Recommendation & Rationale
Catalyst Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos in conjunction with a Pd(II) precatalyst like Pd(OAc)₂.[10]
Base K₂CO₃ is a common and effective base. For less reactive boronic acids, a stronger base like Cs₂CO₃ may be required. The base is crucial for the formation of the active boronate species.[7]
Solvent A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to ensure the solubility of both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction is instrumental in the preparation of a wide array of nitrogen-containing compounds with pharmaceutical relevance.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[11]

Protocol for Buchwald-Hartwig Amination:

  • Materials:

    • 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv)

    • Primary or secondary amine (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

    • Phosphine ligand (e.g., BINAP or Xantphos, 2-6 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Procedure:

    • In a glovebox, combine the benzoxazinone, palladium precatalyst, ligand, and base in a Schlenk tube.

    • Remove the tube from the glovebox, add the degassed solvent and the amine.

    • Heat the reaction mixture under an inert atmosphere at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Parameter Recommendation & Rationale
Catalyst/Ligand The choice of ligand is critical. For primary amines, bidentate ligands like BINAP or DPPF are often effective.[11] For more sterically hindered amines, bulky monodentate ligands like XPhos or RuPhos may be necessary.[13]
Base A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice.[14]
Solvent Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent catalyst deactivation.

dot graph "Buchwald_Hartwig_Cycle" { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to a wide range of conjugated systems.[15][16]

Mechanistic Rationale: This reaction typically involves a dual catalytic system with palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[15] Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[2][17]

Protocol for Sonogashira Coupling:

  • Materials:

    • 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv)

    • Terminal alkyne (1.2-2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%) (for traditional protocol)

    • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add the benzoxazinone, palladium catalyst, and CuI (if used).

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent, the amine base, and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Parameter Recommendation & Rationale
Catalyst System The classic Pd(PPh₃)₂Cl₂/CuI system is often effective. For sensitive substrates or to avoid homocoupling, a copper-free protocol with a palladium catalyst and a suitable ligand should be considered.[17]
Base An amine base such as triethylamine serves both as a base and often as a solvent. It is crucial for the deprotonation of the terminal alkyne.
Solvent THF and DMF are common solvents, but the choice can influence the reaction rate and outcome.
Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene.[18][19] It is a valuable tool for the synthesis of substituted alkenes.

Mechanistic Rationale: The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the arylated alkene product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.[20]

Protocol for Heck Reaction:

  • Materials:

    • 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv)

    • Alkene (e.g., styrene, acrylate, 1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (optional, but often beneficial, e.g., PPh₃ or P(o-tolyl)₃)

    • Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)

    • High-boiling polar aprotic solvent (e.g., DMF or NMP)

  • Procedure:

    • Combine the benzoxazinone, palladium catalyst, ligand (if used), and base in a Schlenk flask.

    • Purge the flask with an inert gas.

    • Add the degassed solvent and the alkene.

    • Heat the reaction to 80-140 °C and monitor its progress.

    • After completion, cool the mixture, filter off any solids, and dilute with water.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Parameter Recommendation & Rationale
Catalyst Pd(OAc)₂ is a common and cost-effective catalyst. The addition of a phosphine ligand can improve catalyst stability and reaction efficiency.
Base An organic base like triethylamine or an inorganic base like potassium carbonate is used to neutralize the HBr formed during the reaction.
Solvent High-boiling polar aprotic solvents are typically required for Heck reactions to achieve the necessary temperatures.

Troubleshooting and Optimization

Palladium-catalyzed cross-coupling reactions are powerful but can sometimes be challenging. Common issues include low or no conversion, catalyst decomposition (indicated by the formation of palladium black), and the formation of side products.[1][5]

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 3: A workflow for troubleshooting common issues.

Key Optimization Strategies:

  • Ligand Screening: The choice of ligand is often the most critical parameter. If a reaction is not proceeding as expected, screening a panel of ligands with varying steric and electronic properties can lead to significant improvements.

  • Solvent and Base Effects: The polarity of the solvent and the strength of the base can have a profound impact on reaction rates and yields. A systematic evaluation of different solvent and base combinations is recommended during optimization.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Finding the optimal temperature that balances reactivity and catalyst stability is key.

  • Inert Atmosphere: Meticulous exclusion of oxygen and moisture is crucial for the success of these reactions, as they can deactivate the catalyst and sensitive reagents.[1]

Conclusion

The catalytic derivatization of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one offers a powerful and versatile platform for the synthesis of novel chemical entities with significant potential in drug discovery and materials science. By leveraging the well-established methodologies of palladium-catalyzed cross-coupling reactions, researchers can efficiently explore a vast chemical space and generate libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting field.

References

  • Vertex AI Search, based on internal d
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. (2024). Bioorganic & Medicinal Chemistry Letters.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Aryl Bromides.
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). Bioorganic & Medicinal Chemistry.
  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Buchwald–Hartwig amin
  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). The Journal of Organic Chemistry.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). Accounts of Chemical Research.
  • Wikipedia. (n.d.).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). Molecules.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Organic Letters.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society.
  • Heck Reaction—State of the Art. (2017).
  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Master Organic Chemistry. (2016).
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  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017).
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.).
  • Synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives via cross-dehydrogenative-coupling reactions under ball-milling conditions. (2021). Arkivoc.
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Method

Application Notes &amp; Protocols: Synthesizing Bioactive Molecules from 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. This st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. This starting material is a highly valuable scaffold, incorporating key features for modern drug design: a privileged benzoxazinone core known for a wide range of biological activities, a bromine atom positioned for versatile cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding interactions, and an isopropyl group to modulate lipophilicity and steric profile. We present detailed, field-proven protocols for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse libraries of novel C-C and C-N linked analogues. The causality behind experimental choices, methods for product characterization, and potential therapeutic applications are discussed in detail.

Introduction: The Strategic Value of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets.

The starting material, 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one, is strategically designed for diversification:

  • The Benzoxazinone Core: Confers inherent biological relevance and a favorable pharmacokinetic profile.[4][5][6]

  • The C6-Bromo Group: Serves as a versatile synthetic handle for introducing molecular diversity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.[7][8]

  • The C8-Fluoro Group: The introduction of fluorine is a common strategy in drug design to block sites of metabolism, increase binding affinity through hydrogen bonding or dipolar interactions, and modulate pKa.[9]

  • The N4-Isopropyl Group: This bulky alkyl group enhances lipophilicity, which can improve membrane permeability. It also provides a steric shield that can influence the conformation of the molecule and its interaction with target proteins.

This guide focuses on leveraging the C6-bromo position to build novel molecular architectures with high potential for biological activity.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[10] For derivatizing the C6-bromo position of our scaffold, we will focus on two cornerstone reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide (our benzoxazinone) and an organoboron compound (e.g., a boronic acid or ester).[11] This reaction is renowned for its mild conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of the boron reagents.[12] By coupling various aryl, heteroaryl, or alkyl boronic acids, a library of biaryl and related analogues can be rapidly synthesized, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[4]

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X = 6-Bromo-benzoxazinone pd_intermediate L-Pd(II)(Ar)(X) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)₂ + Base) pd_intermediate->transmetalation Base activates Boronic Acid pd_r_intermediate L-Pd(II)(Ar)(R) transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-R) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a general method adapted for the coupling of aryl boronic acids with the 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one substrate.[11]

Materials:

  • 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (4:1 ratio), degassed

  • Inert gas supply (Argon or Nitrogen)

  • Standard oven-dried glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-aryl-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one product.

Causality and Optimization:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst. For more challenging or electron-rich boronic acids, a more active catalyst system like Pd(dppf)Cl₂ may provide better yields.

  • Base Selection: The base is crucial for the transmetalation step.[11] K₂CO₃ is a common choice, but for less reactive partners, a stronger base like K₃PO₄ may be required.

  • Solvent System: The aqueous component is essential for solubilizing the base and facilitating the catalytic cycle. Dioxane and Toluene are common organic solvents that perform well. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

ParameterCondition 1Condition 2Rationale
Substrate 6-Bromo-benzoxazinone6-Bromo-benzoxazinoneAryl Bromide
Coupling Partner Phenylboronic Acid4-Methoxyphenylboronic AcidArylboronic Acid
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(dppf)Cl₂ is often more active for electron-rich partners.
Base K₂CO₃ (2.2 equiv)K₃PO₄ (3.0 equiv)Stronger base for potentially slower transmetalation.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)Both are effective, choice can depend on substrate solubility.
Temperature 90 °C100 °CHigher temperature may be needed for less reactive substrates.
Typical Yield 75-95%70-90%Highly dependent on specific substrates and optimization.[12]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling of an aryl halide with an amine to form a new carbon-nitrogen bond.[10][13] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[14] It allows for the introduction of primary and secondary amines, anilines, and even amides, providing direct access to a vast chemical space of potentially bioactive molecules.

Similar to the Suzuki coupling, this reaction operates via a Pd(0)/Pd(II) catalytic cycle. The key difference is the nucleophile and the nature of the transmetalation-like step, which involves deprotonation of the amine.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X = 6-Bromo-benzoxazinone pd_intermediate L-Pd(II)(Ar)(X) oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation (R₂NH + Base) pd_intermediate->amine_coordination Base deprotonates Amine pd_amido_intermediate L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido_intermediate reductive_elimination Reductive Elimination pd_amido_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-NR₂) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is adapted from general procedures for the coupling of primary or secondary amines with aryl bromides.[14][15]

Materials:

  • 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Phosphine Ligand: XPhos (2-4 mol%) or BINAP (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Solvent: Anhydrous Toluene or Dioxane

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk tube or other sealable reaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube with a stir bar.[16]

  • Reactant Addition: To the same tube, add the 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 equiv) and the desired amine (1.2 equiv).

  • Inert Atmosphere: Seal the tube, and if not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe to achieve a concentration of 0.1-0.5 M.[14]

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted benzoxazinone.

Causality and Optimization:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (like XPhos) is critical for high efficiency.[15] The ligand facilitates both the oxidative addition and the final reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. NaOtBu is the most common and effective base, but for base-sensitive substrates, a weaker base like Cs₂CO₃ can be used, often requiring higher temperatures or longer reaction times.[15]

  • Solvent and Atmosphere: The reaction is highly sensitive to oxygen and water. Anhydrous solvents and a rigorously maintained inert atmosphere are essential for preventing catalyst degradation and achieving good yields.[14]

ParameterCondition 1 (Aliphatic Amine)Condition 2 (Aniline)Rationale
Substrate 6-Bromo-benzoxazinone6-Bromo-benzoxazinoneAryl Bromide
Coupling Partner Morpholine (1.2 equiv)Aniline (1.2 equiv)Secondary Amine / Primary Arylamine
Catalyst System Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%)Different ligands can be optimal for different amine classes.[15]
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv)Cs₂CO₃ is a milder base, sometimes preferred for anilines.
Solvent TolueneDioxaneBoth are effective anhydrous, aprotic solvents.
Temperature 100 °C110 °CHigher temperature can overcome lower reactivity.
Typical Yield 80-95%70-90%Yields are highly dependent on the specific amine partner.[16]

Characterization of Synthesized Molecules

Confirmation of the successful synthesis and purity of the new analogues is critical. A combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the incorporation of the new aryl or amino group by showing characteristic new aromatic or aliphatic signals. The disappearance of the proton signal ortho to the bromine and the appearance of new coupling patterns in the aromatic region of the benzoxazinone core are key indicators.[17][18]

    • ¹³C NMR: Will show a new set of carbon signals corresponding to the added fragment and a significant upfield or downfield shift of the C6 carbon, which was previously attached to bromine.[19]

    • ¹⁹F NMR: The fluorine signal should remain as a singlet (or doublet, depending on coupling to nearby protons), confirming its retention during the reaction. Its chemical shift may be slightly altered by the new C6 substituent.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the synthesized molecule, which validates its elemental composition.[20]

  • Chromatography: TLC and HPLC should be used to assess the purity of the final compound.

Applications in Bioactive Molecule Discovery

The newly synthesized library of 6-substituted-8-fluoro-4-isopropyl-1,4-benzoxazin-3-ones serves as a rich source of candidates for biological screening. Based on the known activities of the benzoxazinone scaffold, these compounds can be evaluated in a variety of assays.[2][21]

Potential Therapeutic Targets:

  • Anti-inflammatory Agents: Derivatives can be tested in assays for inhibiting inflammatory enzymes (e.g., COX-1/2, 5-LOX) or cytokine release from immune cells.[3][22]

  • Anticancer Agents: Compounds can be screened against various cancer cell lines to determine their cytotoxic or anti-proliferative effects. Kinase inhibition assays are particularly relevant for this scaffold.[4]

  • Antimicrobial Agents: The library can be tested for activity against a panel of pathogenic bacteria and fungi.[5]

  • Enzyme Inhibitors: The scaffold has been identified as a core for inhibitors of enzymes like Factor Xa, suggesting potential applications in anticoagulation therapy.[23]

Caption: General workflow from starting material to lead optimization.

Conclusion

The 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one scaffold is an excellent starting point for the discovery of novel bioactive molecules. The palladium-catalyzed cross-coupling protocols detailed herein provide a robust and versatile platform for rapidly generating structurally diverse chemical libraries. By systematically applying Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can explore a vast chemical space, significantly increasing the probability of identifying potent and selective modulators of various biological targets. Rigorous purification and characterization are paramount to ensuring the integrity of downstream biological data and enabling successful drug discovery campaigns.

References

  • Buchwald–Hartwig amination - Grokipedia. (n.d.). Grokipedia.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. (n.d.). Benchchem.
  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem. (n.d.). Benchchem.
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (n.d.). ResearchGate.
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). PubMed.
  • The Evaluation of 2,8-disubstituted Benzoxazinone Derivatives as Anti-Inflammatory and Anti-Platelet Aggregation Agents. (2005). PubMed.
  • Rational Design, Synthesis, and Biological Activity of Benzoxazinones as Novel Factor Xa Inhibitors. (2000). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024). Mongolia Journals Online.
  • Synthesis and Screening of some benzoxazinone derivatives. (2019).
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (n.d.). J-Stage.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Synthesis and Characterization of Benzoxazinone Derivatives. (n.d.). ProQuest.
  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research.
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020).
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). ACS Publications.
  • Magnetic Anisotropic Effect as Demonstrated by High Resolution PMR in Some Benzoxazinones, Quinazolinones and Their Thiono Analogues. (1986). SciSpace.
  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). ResearchGate.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). MDPI.
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). MDPI.
  • Synthesis of Bioactive molecules Fluoro Substituted Benzothiazole comprising potent heterocyclic moieties for biological and pharmacological screening. (2010). ResearchGate.
  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. (2010). Asian Journal of Chemistry.
  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). PMC.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). ResearchGate.
  • Copper-Catalyzed Decarboxylation Cross-Coupling Cascade Reaction for Synthesis of Fused Dihydro-benzoxazinones. (2024). The Journal of Organic Chemistry.
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. (2026). MDPI.
  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of some new benzoxazine derivatives of biological interest. (2025). ResearchGate.
  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. (n.d.).
  • Synthesis of heterocyclic-fused benzofurans via C–H functionalization of flavones and coumarins. (n.d.). Institute for Basic Science.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed.
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (n.d.). PubMed.
  • Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. (n.d.). RSC Publishing.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. The 1,4-benzoxazin-3-one scaffold is a critical structural motif in modern drug discovery, known for its div...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. The 1,4-benzoxazin-3-one scaffold is a critical structural motif in modern drug discovery, known for its diverse pharmacological activities. However, synthesizing highly substituted derivatives—particularly those with sterically hindered N-alkyl groups like the isopropyl moiety—presents unique chemoselectivity and yield challenges.

This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to help researchers overcome common bottlenecks such as E2 elimination, O-alkylation, and incomplete cyclization.

Synthesis Workflow & Reaction Logic

The synthesis follows a two-step sequence: an initial amidation/cyclization of a substituted 2-aminophenol, followed by a sterically demanding N-alkylation.

SynthesisWorkflow SM 2-Amino-4-bromo-6-fluorophenol (Starting Material) Acylation Amidation & Cyclization (Chloroacetyl chloride, K2CO3, DMF) SM->Acylation Step 1 Intermediate 6-Bromo-8-fluoro-1,4-benzoxazin-3-one (Key Intermediate) Acylation->Intermediate Intramolecular SN2 Alkylation N-Isopropylation (2-Iodopropane, Cs2CO3, DMF, 70°C) Intermediate->Alkylation Step 2 Product 6-Bromo-8-fluoro-4-isopropyl- 1,4-benzoxazin-3-one (Target) Alkylation->Product SN2 Substitution OAlk O-Alkylation (Side Product) Alkylation->OAlk Non-polar solvent Elim Propene Elimination (Side Reaction) Alkylation->Elim Excess heat/base

Workflow for 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one synthesis and side reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent the propagation of errors, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the In-Process Controls (IPCs).

Protocol A: Amidation and Cyclization (Step 1)

This step constructs the core heterocycle via the reaction of 2-amino-4-bromo-6-fluorophenol with chloroacetyl chloride[1].

  • Preparation: Dissolve 2-amino-4-bromo-6-fluorophenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add finely milled, anhydrous K₂CO₃ (2.5 eq). Stir at 0°C for 15 minutes.

  • Acylation: Dropwise add chloroacetyl chloride (1.1 eq) while maintaining the internal temperature below 5°C.

    • Causality Insight: Strict temperature control prevents di-acylation at the nitrogen. Chloroacetyl chloride is preferred over bromoacetyl bromide to slow down the initial N-acylation, preventing runaway polymerization before the intramolecular O-alkylation can occur.

  • Cyclization: Heat the reaction mixture to 80°C for 4 hours to drive the intramolecular Sₙ2 displacement of the chloride by the phenoxide ion.

  • Self-Validation (IPC): Sample 50 µL of the reaction mixture and partition between EtOAc and water. Analyze the organic layer via LC-MS and TLC (Hexane:EtOAc 3:1).

    • Pass Criteria: The starting material (R_f ~0.2) must be completely consumed, replaced by a single UV-active spot (R_f ~0.5). LC-MS must show the expected isotopic mass for the intermediate: m/z 246.0 [M+H]⁺ (for the ⁷⁹Br isotope).

  • Workup: Quench with ice water, filter the resulting precipitate, and wash with cold water to afford 6-bromo-8-fluoro-1,4-benzoxazin-3-one.

Protocol B: N-Isopropylation (Step 2)

This step introduces the sterically hindered isopropyl group to the lactam nitrogen.

  • Preparation: Dissolve the 6-bromo-8-fluoro-1,4-benzoxazin-3-one intermediate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes to generate the ambident lactam anion.

  • Alkylation: Add 2-iodopropane (1.5 eq).

    • Causality Insight: 2-iodopropane is strictly required over 2-bromopropane. Because the isopropyl group is sterically hindered, the Sₙ2 transition state is high in energy. Iodine, being a superior leaving group, lowers this activation barrier, allowing the Sₙ2 substitution to kinetically outcompete E2 elimination.

  • Heating: Heat the mixture to 70°C for 6 hours.

  • Self-Validation (IPC): Monitor via LC-MS.

    • Pass Criteria: The intermediate peak (m/z 246.0) should shift entirely to the target mass: m/z 288.0 [M+H]⁺ . If a peak at m/z 246.0 persists alongside visible gas evolution (propene), E2 elimination is occurring. Cool the reaction to 50°C and spike with an additional 0.5 eq of 2-iodopropane.

  • Workup: Extract with EtOAc, wash heavily with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Quantitative Data: N-Isopropylation Optimization

The choice of solvent, base, and alkylating agent drastically impacts the yield of the final step. The table below summarizes the optimization data, demonstrating how specific conditions suppress O-alkylation and E2 elimination.

EntrySolventBaseAlkylating AgentTemp (°C)N-Alkylation Yield (%)O-Alkylation Yield (%)
1TolueneK₂CO₃2-Bromopropane1103525
2DMFK₂CO₃2-Bromopropane80608
3DMFCs₂CO₃2-Bromopropane80754
4 DMF Cs₂CO₃ 2-Iodopropane 70 91 <1
5MeCNNaH2-Iodopropane6082<1

Note: Entry 4 represents the optimized conditions utilized in Protocol B.

Troubleshooting Guides & FAQs

Q1: Why am I isolating the uncyclized 2-chloro-N-(2-hydroxy-phenyl)acetamide intermediate instead of the benzoxazinone core? A1: This indicates successful N-acylation but a failed intramolecular O-alkylation.

  • Causality: The phenoxide nucleophile is either insufficiently deprotonated or sterically hindered by the adjacent 8-fluoro group.

  • Solution: Ensure your K₂CO₃ is finely milled and strictly anhydrous. If the issue persists, elevate the temperature to 90°C or add a catalytic amount of a phase-transfer catalyst (e.g., TBAB) to facilitate the cyclization[2]. Alternatively, employing a Smiles rearrangement strategy using cesium carbonate has been proven to drive difficult ring closures in heavily substituted benzoxazinones[3].

Q2: During the isopropylation step, my conversion is stalled at 60%, and I observe gas evolution. What is going wrong? A2: You are experiencing competing E2 elimination.

  • Causality: Isopropyl halides are secondary alkyl halides. Under basic conditions and heat, the base can abstract a beta-hydrogen from the isopropyl group rather than attacking the carbon. This generates propene gas and regenerates the unalkylated benzoxazinone starting material.

  • Solution: Switch your alkylating agent from 2-bromopropane to 2-iodopropane. Iodine is a superior leaving group, which lowers the activation energy for the Sₙ2 pathway, allowing it to kinetically outcompete the E2 elimination. Additionally, lower the reaction temperature from 80°C to 70°C to reduce the entropic favorability of the elimination pathway.

Q3: How do I control regioselectivity to prevent O-alkylation during the final step? A3: You must manipulate the solvation of the intermediate anion.

  • Causality: The 1,4-benzoxazin-3-one core exhibits lactam-lactim tautomerism. Deprotonation yields an ambident anion with electron density distributed across both the nitrogen and oxygen atoms.

  • Solution: Solvent polarity dictates selectivity[4]. Non-polar solvents (like toluene) encourage tight ion-pairing with the metal cation, which leaves the harder oxygen atom more reactive (favoring O-alkylation). Polar aprotic solvents (like DMF or MeCN) strongly solvate the metal counterion (e.g., Cs⁺), creating a "naked" anion that reacts preferentially at the softer, more nucleophilic nitrogen atom via Pearson's Hard Soft Acid Base (HSAB) principles. Always use DMF or DMAc for N-alkylation to achieve >90% regioselectivity[4].

References

  • Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)
  • Source: Chemical Communications (RSC Publishing)
  • An efficient synthesis of 2H-1,4-benzoxazin-3(4H)
  • 2-(2-Bromoethyl)-1,4-benzoxazin-3-one (Regioselective Functionalization)

Sources

Optimization

Technical Support Center: Troubleshooting 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Solubility

Executive Summary: The Physicochemical Challenge 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a highly lipophilic small molecule. Its structural features—a rigid benzoxazinone core, highly polarizable and lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Physicochemical Challenge

6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a highly lipophilic small molecule. Its structural features—a rigid benzoxazinone core, highly polarizable and lipophilic halogens (bromo and fluoro), and a bulky isopropyl group—create a classic "brick dust" and "grease ball" paradigm in drug development[1]. These features drive exceptionally high crystal lattice energy and extreme hydrophobicity. Consequently, researchers frequently encounter severe solubility bottlenecks when attempting to formulate high-concentration stock solutions (e.g., >10 mM) in standard Dimethyl Sulfoxide (DMSO).

This guide synthesizes thermodynamic principles with field-proven methodologies to help you overcome these barriers, ensuring reliable and reproducible assay data.

Troubleshooting Workflow

G Start Compound Precipitates in DMSO CheckWater Is DMSO anhydrous? (Water < 0.005%) Start->CheckWater UseAnhydrous Switch to Anhydrous DMSO & Argon/N2 Purge CheckWater->UseAnhydrous No CheckTemp Did it precipitate after freeze-thaw? CheckWater->CheckTemp Yes UseAnhydrous->CheckTemp HeatSonicate Heat to 37-50°C & Sonicate (15 min) CheckTemp->HeatSonicate Yes CheckConc Is target concentration > 10 mM? CheckTemp->CheckConc No HeatSonicate->CheckConc UseCosolvent Use Co-solvents (e.g., PEG400, Tween-80) CheckConc->UseCosolvent Yes Success Solubilized Compound CheckConc->Success No UseCosolvent->Success

Decision tree for troubleshooting 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one solubility.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my compound dissolve initially but precipitate upon storage or freeze-thaw cycles? A: This is a definitive symptom of water ingress. DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture each time a stock vial is opened[2]. Because 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is extremely lipophilic, even a fractional percentage of water in the DMSO drastically lowers its solvation capacity, causing the hydrophobic compound to "crash out" of solution[2]. Furthermore, freeze-thaw cycles can force the compound into a more stable, lower-energy crystalline polymorph that is kinetically resistant to redissolving[1]. Causality: Water increases the polarity of the solvent system, creating an unfavorable dielectric environment for the lipophilic benzoxazinone core. Solution: Utilize strictly anhydrous DMSO (≤0.005% water) and store in single-use aliquots under an inert atmosphere[3].

Q: I am using anhydrous DMSO, but the compound still won't dissolve at 10 mM. What is the mechanistic barrier? A: The bromo and fluoro substituents, combined with the planar benzoxazinone core, create strong intermolecular halogen bonds and π−π stacking in the solid state. This results in a high thermodynamic barrier, often referred to as high crystal lattice energy[1]. At room temperature, the kinetic energy of the solvent is insufficient to disrupt these solid-state intermolecular forces. Causality: The energy required to break the crystal lattice exceeds the baseline solvation energy provided by DMSO at 20°C. Solution: Apply endothermic energy. Gentle heating (37°C–50°C) combined with ultrasonic bath sonication provides the necessary thermal and cavitation energy to disrupt the crystal lattice and achieve a kinetic solution[4].

Q: Heating and sonication failed. How can I formulate a high-concentration stock for in vivo or biochemical assays? A: If the thermodynamic solubility limit in 100% DMSO has been reached, you must alter the solvation environment using co-solvents. Dimethylacetamide (DMA) or Polyethylene Glycol 400 (PEG400) act as powerful co-solvents, disrupting the solute-solute interactions that DMSO alone cannot overcome[4]. Causality: Co-solvents lower the overall polarity of the mixture and provide amphiphilic environments that stabilize the lipophilic regions of the molecule, increasing solubility by orders of magnitude[4]. Solution: Transition to a multi-component solvent system (e.g., DMSO/PEG400/Tween-80) as detailed in Protocol 2.

Quantitative Solubility Data

The following table summarizes the expected kinetic solubility limits of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one under various solvation conditions.

Solvation ConditionSolvent SystemTemperatureEstimated Kinetic Solubility LimitRecommended Application
Standard Benchtop 100% DMSO (Non-anhydrous)20°C< 1 mMNot recommended; high precipitation risk
Optimized Stock 100% Anhydrous DMSO37°C + Sonication~5 - 10 mMIn vitro biochemical & cellular assays
Co-Solvent Rescue 10% DMSO / 40% PEG400 / 50% Buffer37°C> 20 mMHigh-concentration stocks; In vivo dosing

Validated Experimental Protocols

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Objective: Prevent water-induced precipitation of highly lipophilic compounds.

  • Solvent Procurement: Utilize commercially sealed Anhydrous DMSO (≥99.9% purity, ≤0.005% water)[3]. Do not use standard benchtop DMSO that has been previously opened.

  • Atmospheric Control: Perform all weighing and transfer steps inside a nitrogen-purged glove box. Alternatively, use a continuous argon stream over the vial during preparation to displace atmospheric moisture[2].

  • Dissolution: Weigh the required mass of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one into an amber glass vial (to prevent photolytic degradation of the halogenated core). Add the calculated volume of anhydrous DMSO.

  • Energy Input: Seal the vial tightly with a PTFE-lined cap. Place the vial in a heated ultrasonic bath at 40°C for 15–20 minutes. Visually inspect against a dark background to ensure a completely clear solution with no refractive particulates[4].

  • Aliquotting & Storage: Divide the stock into 10–20 µL single-use aliquots in tightly sealed tubes. Store at -20°C or -80°C in a desiccator cabinet.

    • Self-Validation Step: Never subject an aliquot to more than one freeze-thaw cycle; discard any unused portion to guarantee assay reproducibility.

Protocol 2: Co-Solvent Formulation for High-Concentration Stocks

Objective: Achieve >10 mM solubility when 100% DMSO is thermodynamically insufficient.

  • Primary Solvation: Dissolve the compound in 100% DMSO up to exactly 10% of the final target volume. Sonicate at 40°C until completely clear.

  • Surfactant Addition: Add 10% (v/v) Tween-80. Vortex vigorously for 2 minutes.

    • Mechanistic Note: The surfactant creates a pre-micellar dispersion that coats the hydrophobic small molecule, preventing aggregation[4].

  • Carrier Addition: Add 30% (v/v) PEG400. Vortex for an additional 1 minute to ensure a homogeneous organic phase.

  • Aqueous Phase Integration: Slowly add 50% (v/v) aqueous buffer (e.g., PBS) dropwise while continuously vortexing.

    • Self-Validation Step: Dropwise addition is critical. Rapid addition causes localized supersaturation and irreversible precipitation at the solvent-water interface.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

This guide provides a comprehensive framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purification of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. It is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purification of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. It is designed for researchers, scientists, and professionals in drug development who are tasked with isolating this and structurally similar molecules.

Foundational Knowledge & Initial Method Development

The successful purification of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one, a halogenated heterocyclic compound, hinges on a systematic approach to method development. The initial goal is to establish a baseline separation that resolves the target compound from impurities, which can then be optimized for preparative scale.[1][2]

1.1 Understanding the Analyte

Key structural features of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one that influence its chromatographic behavior include:

  • Aromatic Core with Halogen Substituents (Bromo and Fluoro): These groups increase the hydrophobicity of the molecule and can participate in π-π interactions with specific stationary phases.[3]

  • Isopropyl Group: This bulky alkyl group also contributes to the molecule's hydrophobicity.

  • Benzoxazinone Heterocycle: The polar lactam and ether functionalities can engage in hydrogen bonding and dipole-dipole interactions.

1.2 Initial Analytical Method Scouting

Before scaling up to preparative HPLC, it is crucial to develop a robust analytical method.[2] This allows for rapid screening of different conditions with minimal sample consumption.

Experimental Protocol: Initial Analytical Screening

  • Column Selection: Begin with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm). For halogenated aromatic compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer alternative selectivity due to potential π-π interactions.[3][4]

  • Mobile Phase Selection: A common starting point for reversed-phase HPLC is a gradient of acetonitrile (ACN) or methanol (MeOH) in water.[5][6]

    • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile

  • Initial Gradient: A broad gradient is recommended for initial screening.

    • 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by a UV scan).

  • Sample Preparation: Dissolve the crude sample in a solvent that is compatible with the mobile phase, such as a mixture of ACN and water, to ensure good peak shape.

Table 1: Recommended Starting Conditions for Analytical Method Development

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGeneral-purpose hydrophobic stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5-95% B in 20 minAllows for elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for analytical scale separations.
Injection Volume 5-20 µLA typical range for analytical injections.
Temperature Ambient or 30-40 °CTemperature can be used to fine-tune selectivity.[4]
Method Optimization and Scaling to Preparative HPLC

Once a promising analytical separation is achieved, the next step is to optimize the method for preparative scale purification. The primary goals of preparative HPLC are to maximize throughput, yield, and purity.[1]

2.1 Optimizing Selectivity and Resolution

  • Mobile Phase Modifier: If peak tailing is observed, it may be due to interactions with residual silanol groups on the silica support. Using an acidic modifier like formic acid or TFA can help to suppress these interactions.

  • Organic Solvent: Switching from acetonitrile to methanol can alter selectivity, as methanol is a weaker solvent and can engage in different hydrogen bonding interactions. Isopropanol can also be considered as a mobile phase component, although it will lead to higher backpressure.[7][8]

  • Gradient Optimization: Once the retention time of the target compound is known, the gradient can be focused around this point to improve resolution from closely eluting impurities.

2.2 Scaling Up the Method

Scaling from an analytical to a preparative method requires adjustments to the flow rate and injection volume to accommodate the larger column dimensions. The goal is to maintain a similar linear velocity of the mobile phase.

Experimental Workflow: Method Scaling

Scaling_Workflow A Analytical Method Development B Optimize Selectivity & Resolution A->B C Determine Maximum Sample Load B->C D Scale Flow Rate & Gradient C->D E Preparative Purification D->E F Fraction Analysis E->F

Caption: Workflow for scaling an analytical HPLC method to preparative purification.

2.3 Determining Sample Loading

To maximize throughput, it's essential to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising the separation.[1] This is typically done by performing a series of injections with increasing concentrations of the sample until a loss of resolution is observed.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one in a question-and-answer format.

Q1: Why are my peaks tailing?

A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overloading.[9]

  • Secondary Silanol Interactions: The nitrogen and oxygen atoms in the benzoxazinone ring can interact with free silanol groups on the silica support.

    • Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or TFA to suppress these interactions.

  • Column Overloading: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[9]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Flush the column with a strong solvent, such as isopropanol or a high percentage of acetonitrile.[10]

Q2: I'm seeing peak fronting. What is the cause?

A2: Peak fronting is typically a result of injecting the sample in a solvent that is stronger than the mobile phase or injecting too large of a volume.[9]

  • Solution: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase conditions. If possible, dissolve the sample directly in the initial mobile phase.

Q3: My retention times are shifting between runs. What should I check?

A3: Retention time shifts can be caused by several factors related to the mobile phase, column, or pump.[10][11]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.

    • Solution: Ensure accurate and consistent preparation of mobile phase solvents.[10]

  • Column Equilibration: Insufficient equilibration of the column between gradient runs is a common cause of retention time drift.

    • Solution: Increase the column equilibration time to at least 10 column volumes before each injection.

  • Pump Issues: Fluctuations in pump performance can lead to inconsistent flow rates.

    • Solution: Check the pump for leaks and ensure it is properly primed.[12]

Q4: I am observing high backpressure. What are the potential causes?

A4: High backpressure is usually indicative of a blockage in the system.[12][13]

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.

    • Solution: Filter all samples and mobile phases before use.[9] If a blockage is suspected, try back-flushing the column (disconnect it from the detector first).

  • System Blockage: There may be a blockage in the tubing or injector.

    • Solution: Systematically check each component by removing it from the flow path to identify the source of the high pressure.[10]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime Pressure High Backpressure? Start->Pressure Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes MobilePhase Check Mobile Phase Prep RetentionTime->MobilePhase Equilibration Increase Equilibration Time RetentionTime->Equilibration PumpCheck Check Pump for Leaks RetentionTime->PumpCheck Filter Filter Sample/Mobile Phase Pressure->Filter Backflush Backflush Column Pressure->Backflush CheckTubing Inspect Tubing/Injector Pressure->CheckTubing Tailing_Sol1 Add Acidic Modifier Tailing->Tailing_Sol1 Tailing_Sol2 Reduce Sample Load Tailing->Tailing_Sol2 Fronting_Sol1 Match Sample Solvent to Mobile Phase Fronting->Fronting_Sol1

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q: What is the best column for purifying my halogenated compound?

A: While a C18 column is a good starting point, for halogenated aromatic compounds like 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one, a Phenyl-Hexyl or a PFP (Pentafluorophenyl) stationary phase can provide enhanced selectivity.[3] These phases can engage in π-π interactions with the aromatic ring of your compound, leading to better separation from impurities.

Q: Can I use methanol instead of acetonitrile?

A: Yes, methanol is a suitable alternative to acetonitrile and can offer different selectivity. It is a slightly weaker solvent, which will generally result in longer retention times. Be aware that methanol also generates higher backpressure than acetonitrile.

Q: How do I know if my collected fractions are pure?

A: After preparative purification, it is essential to analyze the collected fractions to determine their purity.[1] This is typically done by injecting a small aliquot of each fraction onto an analytical HPLC system, preferably using a different method than the one used for purification to get an orthogonal assessment of purity.

Q: What should I do if my compound is not soluble in the mobile phase?

A: Sample solubility is critical for successful purification.[1] If your compound is not soluble in the initial mobile phase, you can try dissolving it in a small amount of a stronger, water-miscible organic solvent like DMSO or DMF, and then diluting it with the mobile phase. However, be mindful that a large mismatch between the sample solvent and the mobile phase can lead to poor peak shape.

References

  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • Agilent.
  • Przybyciel, M. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate.
  • Waters.
  • LCGC International. (2016, December 1).
  • Thermo Fisher Scientific. (2019, July 11).
  • ResearchGate. (2016, June 30).
  • Shimadzu.
  • Chromatography Forum. (2015, May 7).
  • PubMed. (1988). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns.
  • ResearchGate. (2016, January 16). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS.

Sources

Optimization

preventing thermal degradation of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

Topic: Preventing Thermal Degradation of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Thermal Degradation of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with a mechanistic understanding of the thermal vulnerabilities inherent to 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one. By understanding the causality behind structural degradation, you can implement robust, self-validating protocols to preserve the integrity of this critical intermediate.

Part 1: Mechanistic Insights into Thermal Degradation

To prevent degradation, we must first understand the thermodynamic weak points of the molecule. 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one contains three distinct structural nodes susceptible to thermal stress:

  • The N-Isopropyl Group (N-Dealkylation): Tertiary and secondary N-alkyl groups are highly susceptible to thermally induced N-dealkylation. Studies on complex N-alkylated systems demonstrate that thermal N-dealkylation can initiate at temperatures as low as 134 °C under aerobic conditions, leading to the loss of the alkyl group [1]. For our specific benzoxazinone, prolonged heating during drying phases or high-temperature refluxing can yield the des-isopropyl degradant (6-bromo-8-fluoro-1,4-benzoxazin-3-one).

  • The C-Br Bond (Debromination): The carbon-bromine bond is the weakest covalent linkage in this scaffold. While the homolytic cleavage of aromatic C-Br bonds typically requires temperatures exceeding 250 °C in strictly inert environments [2], the activation energy is drastically lowered by the presence of trace transition metals (e.g., residual palladium from upstream cross-coupling) or UV light exposure. This leads to premature debromination and the formation of the 8-fluoro-4-isopropyl-1,4-benzoxazin-3-one impurity.

  • The 1,4-Benzoxazine Ring (Ring Opening): Benzoxazines are widely known to undergo thermally activated ring-opening polymerization or degradation [3]. While the carbonyl group at the 3-position stabilizes the oxazine ring compared to standard 1,3-benzoxazines, prolonged exposure to temperatures >180 °C—especially in the presence of strong bases or nucleophiles—can induce ring cleavage, yielding complex phenolic and amide oligomers.

Part 2: Quantitative Data & Degradant Profiling

The following table summarizes the primary thermal degradation pathways, their onset conditions, and the resulting chemical degradants. Use this data to set strict operational limits during scale-up and processing.

Degradation PathwayVulnerable MoietyOnset Temp (°C)Primary Catalysts / TriggersMajor Degradant Formed
N-Dealkylation N-Isopropyl> 130 °CAerobic heating, trace acid6-Bromo-8-fluoro-1,4-benzoxazin-3-one
Debromination C-Br Bond> 250 °C*UV light, trace Pd/Cu, radicals8-Fluoro-4-isopropyl-1,4-benzoxazin-3-one
Ring Opening Oxazine Ring> 180 °CStrong bases, prolonged heatPhenolic and amide oligomers

*Note: Debromination onset can drop below 150 °C if the batch contains residual transition metal catalysts or is exposed to continuous UV-visible radiation [2].

Part 3: Degradation Pathway Visualization

G Parent 6-Bromo-8-fluoro-4-isopropyl- 1,4-benzoxazin-3-one (Intact API / Intermediate) Dealk Pathway A: N-Dealkylation (>130°C or Acidic/Thermal) Parent->Dealk Heat / Acid / O2 Debromo Pathway B: Debromination (>250°C or Radical/UV) Parent->Debromo Heat / Light / Pd RingOpen Pathway C: Ring Opening (>180°C or Basic/Thermal) Parent->RingOpen Heat / Base DegA 6-Bromo-8-fluoro- 1,4-benzoxazin-3-one (Des-isopropyl Impurity) Dealk->DegA DegB 8-Fluoro-4-isopropyl- 1,4-benzoxazin-3-one (Debromo Impurity) Debromo->DegB DegC Phenolic/Amide Oligomers RingOpen->DegC

Thermal degradation pathways of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one.

Part 4: Troubleshooting FAQs

Q1: My product turns light brown during vacuum oven drying at 80 °C. What is happening? A: Discoloration at 80 °C is rarely due to bulk thermal degradation (which requires >130 °C). Instead, this indicates trace oxidative degradation catalyzed by residual transition metals or light exposure. The C-Br bond is photolabile and can undergo homolytic cleavage, creating bromine radicals that trigger a cascade of colored oligomers. Fix: Ensure your vacuum oven is strictly purged with Argon/N2 before heating, and use amber glassware or foil-wrapped flasks to block UV-visible light.

Q2: I am observing up to 5% of the des-bromo impurity (8-Fluoro-4-isopropyl-1,4-benzoxazin-3-one) during my Suzuki coupling step. How can I prevent this? A: In cross-coupling reactions, the C-Br bond is intentionally activated. However, if the reaction temperature exceeds 100 °C or if the reaction is left stirring post-completion, the palladium catalyst will facilitate thermal hydrodehalogenation (debromination) using the solvent or amine base as a hydrogen source. Fix: Lower the reaction temperature to 80 °C, monitor closely via HPLC, and quench the reaction immediately upon consumption of the starting material.

Q3: Is it safe to use rotary evaporation with a water bath at 60 °C to remove DMF? A: No. While 60 °C is below the degradation onset for the pure compound, concentrating high-boiling solvents like DMF often concentrates acidic or basic impurities (e.g., dimethylamine from DMF hydrolysis). These concentrated impurities, combined with heat, can prematurely trigger Pathway A (N-Dealkylation) or Pathway C (Ring Opening). Fix: Remove DMF via aqueous extraction rather than thermal distillation, or use a high-vacuum system (e.g., lyophilizer or short-path distillation) keeping the bath below 40 °C.

Part 5: Self-Validating Experimental Protocol

Thermally-Safe Isolation and Drying Protocol

This protocol is designed as a self-validating system. By strictly controlling the thermal input and atmospheric conditions, it mathematically prevents the activation energy thresholds for N-dealkylation and C-Br cleavage from being reached.

Step 1: Ambient-Temperature Quench & Extraction

  • Action: Quench the reaction mixture with cold (5 °C) saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc) at room temperature.

  • Causality: Avoids exothermic spikes that could trigger localized ring-opening. NH4Cl neutralizes bases that catalyze oxazine degradation.

Step 2: Metal Scavenging (Critical for C-Br Stability)

  • Action: Treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 25 °C. Filter through a pad of Celite.

  • Causality: Removes trace Pd/Cu catalysts. Without transition metals, the C-Br bond's thermal degradation threshold is restored to its natural >250 °C limit [2].

Step 3: Low-Temperature Solvent Exchange

  • Action: Concentrate the EtOAc solution under reduced pressure (Rotary evaporator water bath ≤ 35 °C). Swap to a crystallization solvent (e.g., Heptane/Isopropanol).

  • Causality: Keeping the bath ≤ 35 °C prevents thermal N-dealkylation.

Step 4: Vacuum Drying with Built-In Validation

  • Action: Dry the crystallized product in a vacuum oven at 45 °C under a continuous Argon bleed (vacuum < 10 mbar) for 12 hours.

  • Validation Check: Take a 5 mg sample and run a 1H-NMR.

    • Pass: Isopropyl septet at ~4.5 ppm is intact (confirms no N-dealkylation); aromatic protons integrate perfectly (confirms no debromination); residual solvent is <0.5%.

    • Fail: If solvent remains, do not increase the temperature. Instead, increase the vacuum efficiency or extend the time.

Part 6: References

  • Title: Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010) Source: ResearchGate URL:

  • Title: Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation Source: PMC (nih.gov) URL:

  • Title: Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety's Influence on Thermal Properties Source: MDPI URL:

Reference Data & Comparative Studies

Validation

6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one vs standard benzoxazinone derivatives

Comparative Analysis: 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one vs. Standard Benzoxazinone Derivatives in Drug Discovery The Evolution of the Benzoxazinone Scaffold The 1,4-benzoxazin-3-one core is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one vs. Standard Benzoxazinone Derivatives in Drug Discovery

The Evolution of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged scaffold in medicinal chemistry and agrochemicals, historically recognized in naturally occurring allelochemicals (e.g., DIBOA) and early synthetic herbicides. However, standard unsubstituted benzoxazinones often suffer from poor metabolic stability, low target selectivity, and limited synthetic handles for late-stage functionalization.

To overcome these limitations in modern drug discovery—particularly in the development of nonsteroidal Mineralocorticoid Receptor (MR) antagonists—highly functionalized building blocks have been engineered. 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one represents a paradigm shift from basic derivatives. By strategically installing specific halogens and bulky alkyl groups, this intermediate provides superior physicochemical properties and precise topological control for target engagement ().

Structural Deconstruction & Causality

Every substituent on the 6-bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one scaffold serves a distinct mechanistic and synthetic purpose. Understanding the causality behind these modifications is critical for rational drug design.

  • N4-Isopropyl Group (Steric & Lipophilic Control): Standard derivatives typically feature a free N-H or a simple N-methyl group. The free N-H acts as a hydrogen bond donor but is highly susceptible to N-glucuronidation and oxidative degradation. The bulky isopropyl group eliminates this metabolic liability, significantly increases lipophilicity (cLogP) to enhance membrane permeability, and restricts the rotational freedom of the core, locking the molecule into a bioactive conformation.

  • C8-Fluoro Group (Metabolic & Selectivity Gating): The electron-rich aromatic ring of standard benzoxazinones is prone to CYP450-mediated oxidation. Fluorine, being highly electronegative and possessing a strong C-F bond, blocks oxidative metabolism at this site. Furthermore, in the context of MR antagonists, the 8-fluoro substituent acts as a selectivity gate. The hydrophobic pockets of off-target steroid receptors (like the Glucocorticoid and Progesterone receptors) are smaller than that of MR; the fluoro group creates a steric/electronic fit that exclusively favors MR binding ().

  • C6-Bromo Group (Synthetic Versatility): Unlike standard derivatives that require de novo ring synthesis for every new analog, the C6-bromine acts as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid divergent synthesis of compound libraries.

Table 1: Physicochemical & Structural Comparison
FeatureUnsubstituted 1,4-Benzoxazin-3-one6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-oneMechanistic Rationale
N4-Substituent Hydrogen (H-bond donor)Isopropyl (Bulky, lipophilic)Prevents N-glucuronidation; increases cellular permeability.
C8-Substituent HydrogenFluorine (Electronegative)Blocks aromatic oxidation; drives MR over GR/PR selectivity.
C6-Substituent HydrogenBromine (Halogen)Enables late-stage Pd-catalyzed functionalization.
cLogP (approx.) ~1.2~3.5Enhanced lipophilicity drives intracellular target engagement.
Metabolic Liability High (Oxidation, Glucuronidation)Low (Sterically and electronically shielded)Prolongs in vivo half-life and bioavailability.

Synthetic Workflow: Unlocking the 6-Bromo Handle

To utilize this building block effectively, researchers rely on robust cross-coupling methodologies. The following protocol details a self-validating Suzuki-Miyaura coupling designed specifically for sterically hindered, halogenated benzoxazinones.

Step-by-Step Methodology: Pd-Catalyzed Cross-Coupling
  • Reaction Assembly: In a microwave-safe vial, combine 6-bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one (1.0 eq) with the desired aryl boronic acid (1.2 eq). Add K2​CO3​ (2.5 eq) as the base.

    • Causality: K2​CO3​ is chosen over weaker bases to ensure rapid formation of the reactive boronate complex, which is necessary to overcome the steric hindrance of the adjacent fluoro and isopropyl groups.

  • Solvent Addition & Deoxygenation: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H2​O . Seal the vial and purge with Argon for 10 minutes.

    • Causality: Dioxane fully solubilizes the lipophilic benzoxazinone, while water dissolves the inorganic base. Deoxygenation is critical; ambient O2​ will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) and promote unwanted homocoupling of the boronic acid.

  • Catalyst Introduction: Under a positive flow of Argon, add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling bulky substrates.

  • Execution: Heat the reaction via microwave irradiation at 110°C for 30 minutes.

  • In-Process Validation (Self-Validating Step): Before workup, sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via UPLC-MS.

    • Validation Logic: The starting material exhibits a distinct 1:1 isotopic doublet (M and M+2) due to the 79Br and 81Br isotopes. The complete disappearance of this isotopic signature definitively validates 100% conversion to the coupled product.

  • Isolation: Filter through a Celite pad to remove Pd black, partition between EtOAc and brine, dry over Na2​SO4​ , and purify via flash chromatography.

SyntheticWorkflow SM 6-Br-8-F-4-iPr-Benzoxazinone (Starting Material) Reagents Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Dioxane/H2O SM->Reagents Degas Argon Purge (Prevents Pd Oxidation) Reagents->Degas Heat Microwave Heating (110°C, 30 min) Degas->Heat Product 6-Aryl-8-F-4-iPr-Benzoxazinone (Target Scaffold) Heat->Product

Caption: Synthetic workflow for Pd-catalyzed cross-coupling of the 6-bromo-benzoxazinone scaffold.

Biological Translation & Pathway Dynamics

The primary utility of the 8-fluoro-4-alkyl-benzoxazinone scaffold lies in its ability to modulate the Mineralocorticoid Receptor (MR). Overactivation of MR by aldosterone leads to sodium retention, endothelial dysfunction, and severe hypertension.

Standard benzoxazinones exhibit negligible affinity for MR. However, when the 6-bromo group is replaced with a specific pharmacophore (e.g., a substituted pyrazole) via the workflow above, the resulting compound acts as a potent, nonsteroidal MR antagonist. The 8-fluoro and 4-isopropyl groups anchor the molecule deep within the MR hydrophobic pocket, preventing aldosterone from binding and halting the downstream translocation of the receptor to the nucleus, thereby shutting down the transcription of genes like SGK1 that drive sodium retention.

MRPathway Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Activates Trans Gene Transcription (e.g., SGK1) MR->Trans Translocates to Nucleus Effect Na+ Retention & Hypertension Trans->Effect Induces Antag 8-F-4-iPr-Benzoxazinone Derivative Antag->MR Blocks (Steric Fit)

Caption: Mechanism of action for MR antagonists blocking aldosterone-induced gene transcription.

Table 2: Comparative Biological Performance (MR Antagonism Context)

Note: Data represents the biological trajectory of standard hits vs. optimized fluoro-benzoxazinone derivatives as described in the literature ().

MetricStandard Benzoxazinone ScaffoldOptimized Scaffold (8-Fluoro, 4-Alkyl)
MR Binding Affinity ( IC50​ ) > 2000 nM< 50 nM
Selectivity (MR vs. GR/PR) Low (< 5-fold)High (> 35-fold)
Target Engagement Mechanism Non-specific weak interactionsHigh-affinity hydrophobic pocket anchoring
In Vivo Antihypertensive Effect NegligibleSignificant (Validated in DOCA-salt models)

Conclusion

While standard benzoxazinone derivatives provide a foundational heterocyclic core, they lack the chemical resilience and spatial geometry required for advanced therapeutics. 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a highly engineered intermediate. Its rational design—utilizing fluorine for metabolic shielding and selectivity, an isopropyl group for conformational locking, and a bromine atom for synthetic divergence—makes it a vastly superior starting point for the development of potent, selective nonsteroidal receptor antagonists.

References

  • Hasui, T., Matsunaga, N., Ora, T., Ohyabu, N., Nishigaki, N., Imura, Y., Igata, Y., Matsui, H., Motoyaji, T., Tanaka, T., Habuka, N., Sogabe, S., Ono, M., Siedem, C. S., Tang, T. P., Gauthier, C., De Meese, L. A., Boyd, S. A., & Fukumoto, S. (2011). "Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists." Journal of Medicinal Chemistry, 54(24), 8616-8631.[Link]

Comparative

Mass Spectrometry Validation of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one: A Comparative Guide

As drug discovery and agrochemical development increasingly rely on highly functionalized scaffolds, the 1,4-benzoxazin-3-one core has emerged as a privileged structure. While naturally occurring benzoxazinoids like DIMB...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development increasingly rely on highly functionalized scaffolds, the 1,4-benzoxazin-3-one core has emerged as a privileged structure. While naturally occurring benzoxazinoids like DIMBOA and DIBOA have been extensively profiled, synthetic derivatives such as 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one present unique analytical challenges and opportunities.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometric (MS) behavior of this highly substituted synthetic lactam against its natural counterparts. By understanding the causality behind ionization dynamics and fragmentation pathways, researchers can implement self-validating LC-MS/MS protocols that ensure absolute structural confidence.

Structural Paradigm & Ionization Causality

The fundamental difference between natural benzoxazinoids and our synthetic target lies in their protonation dynamics, which dictates the choice of ionization mode.

Naturally occurring allelochemicals, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), possess an N-hydroxy group (hydroxamic acid). This moiety is highly acidic, making negative-ion electrospray ionization (ESI-) the gold standard for their detection, yielding robust [M−H]− precursor ions 1.

Conversely, 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is an N-alkylated lactam. The substitution of the acidic N-OH with a bulky isopropyl group, combined with the electron-withdrawing nature of the fluorine and bromine atoms, completely neutralizes the acidity of the nitrogen. Therefore, attempting to analyze this compound in ESI(-) will result in poor sensitivity. Instead, the basicity of the lactam carbonyl oxygen drives optimal ionization in positive mode (ESI+) , generating a strong [M+H]+ adduct.

Comparative Fragmentation Dynamics

The fragmentation logic of benzoxazin-3-ones is heavily influenced by their substituents. Natural derivatives typically fragment via the cleavage of the oxazine ring and the loss of methyl radicals from methoxy groups 2.

Our synthetic target exhibits a highly predictable, linear fragmentation pathway driven by its specific functional groups. The presence of the bromine atom ( 79Br and 81Br in a ~1:1 natural abundance) acts as a built-in isotopic tracer.

G P Precursor Ion [M+H]+ m/z 288/290 F1 N-Dealkylation Fragment [M+H-C3H6]+ m/z 246/248 P->F1 Loss of Propene (-42 Da) F2 Lactam Cleavage Fragment [M+H-C3H6-CO]+ m/z 218/220 F1->F2 Loss of CO (-28 Da) F3 Dehalogenated Core [M+H-C3H6-CO-Br]+ m/z 139 F2->F3 Loss of Br Radical (-79/81 Da)

MS/MS fragmentation pathway of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one.

The Self-Validating Isotope Mechanism

By continuously monitoring the 1:1 intensity ratio of the M and M+2 peaks, the data interpretation becomes self-validating. Any fragment ion that retains this doublet (e.g., m/z 246/248) definitively contains the intact aromatic core with the bromine atom. The sudden convergence of this doublet into a singlet at m/z 139 provides absolute, internal confirmation of dehalogenation, eliminating the need for isotopically labeled internal standards.

Quantitative Performance Comparison

To contextualize the analytical performance, the table below summarizes the MS parameters of the synthetic target against standard natural alternatives.

CompoundStructural SubclassExact MassPrimary Ionization ModeDiagnostic MS/MS Fragments (m/z)
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Synthetic N-alkyl Lactam287.00ESI(+) [M+H]+ 288/290246/248, 218/220, 139
DIMBOA Natural Hydroxamic Acid211.05ESI(-) [M−H]− 210164, 149
DIBOA Natural Hydroxamic Acid181.04ESI(-) [M−H]− 180134

Note: DIMBOA and DIBOA fragments are characterized by complex ring contractions and methyl radical losses 1, whereas the synthetic target undergoes predictable aliphatic and carbonyl losses.

Experimental Validation Protocol (LC-QTOF-MS)

To ensure maximum reproducibility and data integrity, follow this step-by-step methodology for the MS validation of highly substituted benzoxazinones. This protocol leverages the principles of pressurized liquid extraction and optimized gradient elution 3.

G N1 Sample Prep (0.1% FA in MeCN) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI(+) Ionization (Capillary: 3.5 kV) N2->N3 N4 Q-TOF MS/MS (CID: 20-40 eV) N3->N4 N5 Data Analysis (Isotope Tracking) N4->N5

Step-by-step LC-QTOF-MS workflow for synthetic benzoxazinone validation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile containing 0.1% Formic Acid (FA). Causality: The addition of FA provides the necessary protons to drive the formation of the [M+H]+ ion in the ESI source, overcoming the lack of acidic protons on the molecule itself.

  • UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a mobile phase gradient of Water (0.1% FA) and Acetonitrile (0.1% FA), ramping from 5% to 95% organic over 5 minutes. Causality: The fluorine and isopropyl groups make this compound significantly more lipophilic than natural DIMBOA; a steep organic gradient ensures sharp peak shapes and prevents carryover.

  • ESI-QTOF-MS Acquisition: Operate the mass spectrometer in positive electrospray mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 300°C. Target the precursor m/z 288.00 and 290.00.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp of 20–40 eV. Causality: Lower energies (20 eV) will selectively cleave the bulky N-isopropyl group via the McLafferty-type rearrangement (yielding m/z 246/248), while higher energies (40 eV) are required to shatter the stable aromatic core and induce dehalogenation (yielding m/z 139).

  • Data Validation: Confirm the identity of the compound by verifying the presence of the 1:1 isotopic doublet in the precursor and the primary fragments, followed by its absence in the m/z 139 fragment.

Conclusion

Validating highly substituted synthetic scaffolds like 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one requires a fundamental shift in mass spectrometry strategy compared to traditional natural product analysis. By transitioning from ESI(-) to ESI(+) and leveraging the inherent isotopic signatures of halogens as a self-validating tool, researchers can achieve unambiguous structural confirmation. This logical, causality-driven approach ensures robust data integrity for downstream pharmacological or agrochemical screening.

References

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.Journal of Mass Spectrometry (PubMed).
  • Mass Spectrometric Characterization of Benzoxazinoid Glycosides from Rhizopus-Elicited Wheat (Triticum aestivum) Seedlings.Journal of Agricultural and Food Chemistry (ACS Publications).
  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry.Journal of Agricultural and Food Chemistry (PubMed).

Sources

Validation

IR spectroscopy comparison for 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

Title: Structural Elucidation and IR Spectroscopy Comparison Guide: 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one vs. Standard Scaffolds Introduction In modern drug discovery and materials science, the 1,4-benzoxazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and IR Spectroscopy Comparison Guide: 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one vs. Standard Scaffolds

Introduction In modern drug discovery and materials science, the 1,4-benzoxazin-3-one scaffold serves as a privileged pharmacophore and a versatile synthetic building block. Substitutions on this core drastically alter its physicochemical properties, target binding affinity, and metabolic stability. Specifically, 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one represents a highly functionalized intermediate. The N-isopropyl group enhances lipophilicity and prevents unwanted hydrogen-bond donation, while the halogen atoms (6-Br, 8-F) provide precise vectors for cross-coupling reactions and modulate the electronic landscape of the aromatic ring.

This guide provides an objective comparison of the infrared (IR) spectroscopic performance of this multi-substituted scaffold against its simpler alternatives: the unsubstituted 1,4-benzoxazin-3-one and the non-halogenated 4-isopropyl derivative. By understanding the causality behind these vibrational shifts, researchers can confidently validate synthetic intermediates and troubleshoot reaction outcomes.

Mechanistic Causality of Vibrational Shifts

To accurately interpret the IR spectrum of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one, one must understand the overlapping electronic and steric effects governing its molecular vibrations:

  • Lactam Carbonyl (C=O) Shift: In unsubstituted 1,4-benzoxazin-3-one, the presence of the N-H bond allows for strong intermolecular hydrogen bonding, which lengthens and weakens the C=O bond, typically placing its stretching frequency around 1684 cm⁻¹ . N-alkylation with an isopropyl group completely abolishes this hydrogen bonding network. Consequently, the C=O bond shortens and stiffens, shifting the absorption to a higher wavenumber (>1700 cm⁻¹).

  • Oxazine Ring (C-O-C) Inductive Effects: The oxazine ring exhibits characteristic asymmetric and symmetric C-O-C stretches, typically found at 1233 cm⁻¹ and 1029 cm⁻¹ in standard benzoxazines . The highly electronegative 8-fluoro substituent exerts a strong inductive pull (-I effect) on the aromatic system. This electron withdrawal strengthens the adjacent C-O bond of the oxazine ring, inducing a hypsochromic (blue) shift in the C-O-C stretching frequencies.

  • Halogen Signatures: The C-F bond is one of the strongest in organic chemistry, yielding an intense, broad stretching band between 1150–1200 cm⁻¹. Conversely, the heavy 6-bromo atom results in a low-frequency C-Br stretch in the far fingerprint region (550–600 cm⁻¹). Furthermore, the structural analysis of benzoxazine derivatives consistently relies on identifying the oxazine ring vibrations, often noted around 950 cm⁻¹ for out-of-plane deformations .

Comparative IR Spectroscopy Data

The following table summarizes the quantitative IR spectral markers, comparing the highly substituted product against standard baseline alternatives.

Functional Group / Mode1,4-Benzoxazin-3-one (Unsubstituted)4-Isopropyl-1,4-benzoxazin-3-one6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-oneMechanistic Causality for Shift
N-H Stretch ~3200 – 3300 cm⁻¹ (Broad)AbsentAbsentN-alkylation replaces the H-bond donor with steric bulk.
C=O Stretch (Lactam) ~1684 cm⁻¹~1695 cm⁻¹~1705 cm⁻¹Loss of H-bonding; +I effect of halogens stiffens the carbonyl bond.
C-O-C Asymmetric 1233 cm⁻¹1235 cm⁻¹1242 cm⁻¹Inductive electron withdrawal by 8-F strengthens the C-O bond.
C-O-C Symmetric 1029 cm⁻¹1030 cm⁻¹1038 cm⁻¹Coupled vibration shift due to ortho-fluorine substitution.
C-F Stretch AbsentAbsent1180 cm⁻¹ (Strong)Intense dipole moment change during C-F bond vibration.
C-Br Stretch AbsentAbsent585 cm⁻¹ (Sharp)Heavy atom effect forces vibration into the far fingerprint region.
C-H (Aliphatic) Absent2970, 2875 cm⁻¹2975, 2880 cm⁻¹Asymmetric/symmetric stretches of the isopropyl methyl groups.
Oxazine Deformation ~950 cm⁻¹~952 cm⁻¹~955 cm⁻¹Out-of-plane deformation characteristic of the oxazine core.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity spectral data and eliminate user-induced artifacts (such as KBr pellet moisture absorption), Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. This protocol incorporates built-in validation steps to guarantee trustworthiness.

Step 1: Instrument Calibration (Validation Step) Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Run a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. If out of specification, perform a laser calibration before proceeding.

Step 2: Background Acquisition With the crystal clean and dry, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹). This self-corrects for ambient atmospheric water vapor and carbon dioxide, establishing a reliable baseline.

Step 3: Sample Application Deposit 2–5 mg of the 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one crystalline powder directly onto the center of the diamond crystal. Ensure the crystal face is completely covered.

Step 4: Pressure Optimization Lower the ATR anvil to apply pressure to the sample while monitoring the live IR energy throughput. Critical Causality: Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios; excessive pressure can damage the crystal. Adjust until the strongest absorbance band (typically the C-F or C=O stretch) reaches between 0.4 and 0.8 Absorbance Units (AU).

Step 5: Data Acquisition & Processing Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the spectrometer software to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities match standard transmission spectra.

Spectral Validation Workflow

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Sample Acquisition cluster_2 Phase 3: Processing & Analysis N1 Polystyrene Calibration (Verify 1601 cm⁻¹) N2 Background Scan (Air, 32 Scans) N1->N2 N3 Apply 6-Br-8-F-4-iPr Benzoxazinone to ATR N2->N3 N4 Apply Anvil Pressure (Target 0.4-0.8 AU) N3->N4 N5 FTIR Scan (4000-400 cm⁻¹) N4->N5 N6 ATR Correction & Baseline Subtraction N5->N6 N7 Peak Assignment (C=O, C-F, C-Br) N6->N7

Step-by-step ATR-FTIR workflow for validating halogenated benzoxazinone intermediates.

Conclusion

For drug development professionals, the transition from a simple 1,4-benzoxazin-3-one to the highly decorated 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one introduces profound shifts in vibrational spectroscopy. The elimination of hydrogen bonding via N-isopropylation and the strong inductive effects of the 8-fluoro and 6-bromo substituents create a unique, highly identifiable IR fingerprint. By employing a rigorous, self-validating ATR-FTIR protocol, researchers can utilize these specific spectral markers to confirm structural integrity, track reaction progress, and ensure the quality of downstream active pharmaceutical ingredients (APIs).

References

  • Title: Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent Source: Arkat USA URL: [Link]

  • Title: Synthesis and Copolymerization of Fully Biobased Benzoxazines from Renewable Resources Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites Source: PMC (NIH) URL: [Link]

Comparative

A Comparative Guide to Purity Analysis of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

For researchers, scientists, and professionals in drug development, the purity of a novel chemical entity is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of a novel chemical entity is paramount. This guide provides an in-depth comparison of reference standards and analytical methodologies for determining the purity of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one , a key intermediate in the synthesis of various pharmaceutical compounds. This document is designed to offer practical, field-tested insights into making informed decisions for robust quality control.

The intrinsic biological activity of a molecule is directly linked to its structure and purity. Impurities, which can arise from the manufacturing process, degradation, or storage, can significantly impact the safety and efficacy of a final drug product.[1][2][3] Therefore, rigorous analytical control is not merely a regulatory hurdle but a scientific necessity.

The Landscape of Impurity Profiling: A Regulatory Overview

International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the control of impurities in new drug substances.[4][5][6][7] The ICH Q3A(R2) guideline, in particular, sets thresholds for reporting, identification, and qualification of impurities.[8][9] These impurities are broadly classified into organic impurities (starting materials, by-products, intermediates, degradation products, reagents), inorganic impurities, and residual solvents.[5]

Residual solvents, for instance, are governed by ICH Q3C and USP General Chapter <467>, which classify solvents based on their toxicity and set permissible daily exposure limits.[10][11][12][13][14] It is crucial to evaluate the manufacturing process for any potential residual solvents and test for them accordingly.

Core Analytical Techniques for Purity Determination

The selection of an analytical technique for purity assessment is a critical decision, driven by the physicochemical properties of the analyte and potential impurities. For a molecule like 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one, a substituted benzoxazinone, the following techniques are most relevant:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, HPLC offers high resolution for separating the main component from its impurities.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile impurities and residual solvents.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the main component and any isolated impurities, and can also be used for quantitative analysis (qNMR).[18][19][20][21][22]

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

Purity_Testing_Workflow Figure 1: Analytical Technique Selection Workflow cluster_0 Initial Assessment cluster_1 Primary Purity & Impurity Profile cluster_2 Volatile Impurities & Residual Solvents cluster_3 Structural Confirmation & Quantification cluster_4 Data Consolidation Start Sample of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one AssessProperties Assess Physicochemical Properties (Volatility, Solubility, Thermal Stability) Start->AssessProperties HPLC HPLC-UV/DAD for Primary Purity and Non-Volatile Impurities AssessProperties->HPLC GCMS Headspace GC-MS for Residual Solvents and Volatile Impurities AssessProperties->GCMS NMR NMR (1H, 13C, 19F) for Structural Confirmation and qNMR for Absolute Purity AssessProperties->NMR LCMS LC-MS for Impurity Identification HPLC->LCMS If unknown peaks are detected Report Consolidate Data and Generate Certificate of Analysis LCMS->Report GCMS->Report NMR->Report

Caption: A workflow for selecting analytical techniques for purity testing.

Comparative Analysis of Analytical Methods

The choice of analytical methodology should be based on a thorough understanding of the strengths and limitations of each technique.

Technique Strengths Limitations Primary Application for 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one
HPLC-UV/DAD High resolution, excellent for quantifying non-volatile impurities, robust and widely available.[15]Requires reference standards for impurity identification and quantification, may not detect non-chromophoric impurities.Primary purity assessment and profiling of process-related impurities and degradation products.
GC-MS Excellent for volatile and semi-volatile compounds, high sensitivity and specificity for identification.[16][17]Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.
NMR Provides detailed structural information, can be used for absolute quantification (qNMR) without a specific reference standard for the analyte.[18][20]Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze.Structural confirmation of the main component and isolated impurities, absolute purity determination.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol is a starting point and should be optimized and validated for your specific instrumentation and requirements.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 1 mg/mL.

  • Purity Calculation:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following diagram outlines the experimental workflow for HPLC analysis.

HPLC_Workflow Figure 2: HPLC Experimental Workflow cluster_0 Preparation cluster_1 Instrumentation & Analysis cluster_2 Data Processing & Reporting PrepMobilePhase Prepare Mobile Phases A and B Equilibrate Equilibrate HPLC System with Initial Mobile Phase Composition PrepMobilePhase->Equilibrate PrepSample Prepare Sample Solution (1 mg/mL) Inject Inject Sample (10 µL) PrepSample->Inject Equilibrate->Inject AcquireData Acquire Chromatographic Data Inject->AcquireData Integrate Integrate Peaks in the Chromatogram AcquireData->Integrate CalculatePurity Calculate Area Percent Purity Integrate->CalculatePurity Report Generate Report CalculatePurity->Report

Caption: A step-by-step workflow for HPLC purity analysis.

Supporting Experimental Data (Hypothetical)

The following table presents a hypothetical comparison of purity results for a single batch of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one obtained by different analytical techniques.

Analytical Method Purity (%) Key Impurities Detected Notes
HPLC-UV (Area %) 99.52Impurity A (0.25%), Impurity B (0.18%), Unidentified (0.05%)Provides a good relative purity profile. Identification of impurities requires further investigation.
qNMR (¹H) 99.4 ± 0.2-Provides an absolute purity value against a certified reference standard. Does not provide information on individual impurities.
GC-MS (Headspace) Not ApplicableToluene (50 ppm), Isopropanol (150 ppm)Used for the quantification of residual solvents. Purity of the non-volatile component is not determined.

Conclusion

Ensuring the purity of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a multi-faceted process that requires a combination of orthogonal analytical techniques. While HPLC is the primary tool for assessing purity and profiling related substances, it should be complemented by GC-MS for residual solvent analysis and NMR for structural confirmation and absolute purity determination. The use of well-characterized reference standards for both the active compound and its potential impurities is essential for accurate quantification and validation of analytical methods.[2][7][23] This comprehensive approach to purity testing ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • The United States Pharmacopeial Convention. (2007, March 23). <467> RESIDUAL SOLVENTS. USP-NF.
  • U.S. Pharmacopeia (USP). (n.d.). FAQs: <467> Residual Solvents.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • The United States Pharmacopeial Convention. (2019, September 27). <467> RESIDUAL SOLVENTS. USP-NF.
  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • uspbpep.com. (2008, July 1). General Chapters: <467> RESIDUAL SOLVENTS.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • International Conference on Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • Pharmaffiliates. (n.d.). Impurity Profiling & Reference Standards.
  • SynThink. (2026, March 20). Regulatory Requirements for Impurity Reference Standards.
  • HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety.
  • Alfa Chemistry. (n.d.). Impurity Standards.
  • Enamine. (n.d.). Impurity Reference Standards.
  • Abian, J., et al. (2006). Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1001-1008. Retrieved from [Link]

  • ResearchGate. (2018, April 6). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry.
  • Guidechem. (n.d.). 6-bromo-8-fluoro-2h-benzo[b][4][8]oxazin-3(4h)-one. Retrieved from

  • NextSDS. (n.d.). 6-BROMO-8-FLUORO-2H-BENZO[B][4][8]OXAZIN-3(4H)-ONE. Retrieved from

  • Benchchem. (n.d.). A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid.
  • Guidechem. (n.d.). 6-bromo-8-fluoro-4-methyl-1,4-benzoxazin-3-one.
  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives [adapted from Cambier et al. (5)] and (b) internal standards: (i) 2-MeOH-HBOA; (ii) indoxyl-D-glucoside; (iii) quercetin-3-O-rutinoside.
  • CDN. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Woodward, M. D., et al. (n.d.). Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry. PMC.
  • PubMed. (2005, April 15). Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation.
  • BLDpharm. (n.d.). 560082-53-3|6-Bromo-8-fluoro-2H-benzo[b][4][8]oxazin-3(4H)-one. Retrieved from

  • fateallchem. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives.
  • Hypha Discovery. (n.d.). Structure Elucidation by NMR.
  • Merck Millipore. (n.d.). Complete Monograph Methods.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service.
  • Google Patents. (n.d.). CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
  • Sigma-Aldrich. (n.d.). 6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine.
  • PMC. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • Chemicalbook. (2026, January 21). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8.
  • Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 189, 113474. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][8][11]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Retrieved from [Link]

  • MDPI. (2004, July 31). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • MDPI. (2026, February 21). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals.

Sources

Validation

A Comparative Efficacy Analysis of Halogenated 4-Isopropyl-1,4-Benzoxazin-3-ones: A Guide for Preclinical Evaluation

This guide provides a comprehensive framework for evaluating the efficacy of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one in comparison to its halogenated analogs. As the specified compound is novel with no extensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the efficacy of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one in comparison to its halogenated analogs. As the specified compound is novel with no extensive public data, this document outlines a robust, hypothetical experimental plan grounded in established medicinal chemistry principles and validated protocols. The objective is to equip researchers and drug development professionals with the necessary tools to conduct a thorough preclinical assessment.

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[1][2][3][4] The introduction of halogen atoms to such scaffolds is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile. Halogens can influence lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and selectivity. This guide will focus on a systematic comparison of bromo-, chloro-, and iodo-substituted analogs at the 6-position of the 8-fluoro-4-isopropyl-1,4-benzoxazin-3-one core.

Experimental Design: A Rationale-Driven Approach

The following experimental plan is designed to provide a comprehensive evaluation of the target compounds. The choice of a specific biological assay (e.g., anticancer) is based on the broad spectrum of activities reported for this scaffold.[3][5]

Synthesis of Halogenated Analogs

The initial step involves the synthesis of the target compounds. A general synthetic route starting from commercially available substituted 2-aminophenols is proposed. The isopropyl group can be introduced on the nitrogen atom via standard alkylation techniques, followed by cyclization to form the benzoxazinone ring. Halogenation at the 6-position can be achieved using appropriate halogenating agents.

Core Structure for Comparison:

Caption: General structure of the compounds under investigation.

In Vitro Efficacy Assessment: Anticancer Activity

A human cancer cell line panel (e.g., NCI-60) would provide a broad initial screening. For this guide, we will focus on a representative cell line, such as the human breast cancer cell line MCF-7.

Protocol for MTT Assay:

  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (6-Bromo, 6-Chloro, 6-Iodo, and the non-halogenated parent compound) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Evaluation in Non-Cancerous Cells

To assess the selectivity of the compounds, their cytotoxicity will be evaluated in a non-cancerous human cell line, such as the human embryonic kidney cell line HEK-293, using the same MTT assay protocol described above.

Data Presentation and Interpretation

The results of the in vitro assays should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative In Vitro Activity of Halogenated 1,4-Benzoxazin-3-one Analogs

CompoundHalogen at C6IC50 in MCF-7 (µM)IC50 in HEK-293 (µM)Selectivity Index (SI = IC50 HEK-293 / IC50 MCF-7)
Parent Compound H[Hypothetical Data][Hypothetical Data][Hypothetical Data]
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Br[Hypothetical Data][Hypothetical Data][Hypothetical Data]
6-Chloro-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one Cl[Hypothetical Data][Hypothetical Data][Hypothetical Data]
6-Iodo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one I[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Interpretation of Potential Outcomes:

The data will likely reveal a structure-activity relationship (SAR) based on the halogen substitution. Generally, the following trends could be observed:

  • Potency (IC50 in MCF-7): The potency may increase with the size and lipophilicity of the halogen (I > Br > Cl > H). This is often attributed to improved membrane permeability and stronger hydrophobic interactions with the target protein.

  • Selectivity (SI): A higher selectivity index is desirable, indicating a greater therapeutic window. The nature of the halogen can influence binding to off-target proteins, thus affecting selectivity.

Experimental Workflow Visualization

The overall experimental process can be visualized as follows:

G cluster_synthesis Compound Synthesis cluster_assay In Vitro Assays cluster_analysis Data Analysis Synth_Parent Synthesize Parent Compound (R=H) MCF7 MCF-7 Cell Viability Assay (MTT) Synth_Parent->MCF7 HEK293 HEK-293 Cytotoxicity Assay (MTT) Synth_Parent->HEK293 Synth_Br Synthesize Bromo Analog (R=Br) Synth_Br->MCF7 Synth_Br->HEK293 Synth_Cl Synthesize Chloro Analog (R=Cl) Synth_Cl->MCF7 Synth_Cl->HEK293 Synth_I Synthesize Iodo Analog (R=I) Synth_I->MCF7 Synth_I->HEK293 IC50_MCF7 Calculate IC50 for MCF-7 MCF7->IC50_MCF7 IC50_HEK293 Calculate IC50 for HEK-293 HEK293->IC50_HEK293 SI Determine Selectivity Index IC50_MCF7->SI IC50_HEK293->SI SAR Structure-Activity Relationship Analysis SI->SAR

Caption: Experimental workflow for the comparative evaluation.

Conclusion

This guide presents a structured and scientifically grounded approach to evaluating the efficacy of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one against its halogenated analogs. By following the proposed experimental plan, researchers can generate robust and comparable data to elucidate the structure-activity relationships and identify the most promising candidate for further preclinical and clinical development. The principles and protocols outlined here are adaptable to the investigation of other biological activities associated with the versatile 1,4-benzoxazin-3-one scaffold.

References

  • 1

  • 2

  • 3

  • [Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC.]()

  • 6

  • 7

  • 8

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  • [6-BROMO-8-FLUORO-2H-BENZO[B][1][4]OXAZIN-3(4H)-ONE - NextSDS.]()

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  • [6-bromo-8-fluoro-2h-benzo[b][1][4]oxazin-3(4h)-one - Guidechem.]()

  • 13

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one

An authoritative, field-proven guide designed for researchers and drug development professionals handling complex halogenated intermediates. Executive Summary & Chemical Profile 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazi...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-proven guide designed for researchers and drug development professionals handling complex halogenated intermediates.

Executive Summary & Chemical Profile

6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a highly specialized, multi-halogenated intermediate predominantly utilized in the synthesis of heterocyclic kinase inhibitors, particularly those targeting the CDK4/6 axis in oncology drug development [1].

Handling this compound requires advanced logistical planning. The presence of both bromine and fluorine atoms on the aromatic ring significantly increases the molecule's lipophilicity and electrostatic potential. This translates to two primary operational hazards: accelerated dermal permeation through standard laboratory gloves[2] and a high risk of powder aerosolization during transfer[3].

Table 1: Quantitative Chemical Profile

PropertySpecificationOperational Implication
CAS Number 2370911-98-9[4]Use for strict inventory and waste tracking.
Molecular Formula C11H11BrFNO2[4]Multi-halogenated; requires specialized incineration.
Molecular Weight 288.11 g/mol Fine powder; high risk of electrostatic cling.
Physical State Solid / PowderInhalation hazard if engineering controls fail.
Chemical Class Halogenated BenzoxazinoneDermal sensitizer; permeates thin nitrile/latex.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for multi-halogenated aromatics. The following matrix outlines the required protective gear, grounded in [5] and [2] standards, emphasizing the scientific causality behind each choice.

Table 2: Advanced PPE Specifications

PPE CategorySpecificationScientific Causality
Ocular Protection ANSI Z87.1 tight-fitting safety goggles.Protects against the aerosolization of micronized powders and accidental splashes during solvent dissolution[3].
Dermal (Hands) Double-layered Nitrile (Outer layer ≥ 8 mil) or Viton®.Halogenated aromatics possess high lipophilicity, accelerating permeation through standard 4-mil gloves[2],[6].
Dermal (Body) Flame-resistant, fluid-resistant lab coat with knit cuffs.Prevents powder accumulation on personal clothing and seals the wrist gap between the glove and the coat[5].
Respiratory N95/P100 Particulate Respirator.Mandatory only if weighing outside a certified chemical fume hood to mitigate inhalation of suspended particulates[3].

Operational Workflow: Self-Validating Safe Handling Protocol

To ensure absolute trustworthiness and safety, every step in this protocol is designed as a self-validating system —meaning the procedure inherently proves its own safety or immediately alerts the operator to a failure.

Step 1: Engineering Control Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Mechanism: The hood provides a physical barrier and directional airflow to capture aerosolized particles[7].

  • Validation Check: Before opening the chemical, verify the digital flow monitor reads 80–100 feet per minute (fpm). If no monitor is present, tape a Kimwipe strip to the bottom of the sash; it must pull inward at a steady 45-degree angle.

Step 2: The Double-Glove Breach Check

  • Action: Don two pairs of nitrile gloves of contrasting colors (e.g., a blue inner glove and a green ≥ 8 mil outer glove).

  • Mechanism: Provides a robust barrier against lipophilic permeation[2].

  • Validation Check: This creates a visual alarm system. If the outer green glove suffers a micro-tear or chemical degradation, the blue inner color immediately becomes visible, signaling the operator to halt work and change gloves.

Step 3: Static Mitigation and Surface Preparation

  • Action: Wipe the exterior of the reagent bottle and the micro-spatula with a slightly damp, lint-free cloth. Line the hood floor with anti-static weighing paper.

  • Mechanism: Halogenated powders build up static charge, causing them to repel from spatulas and aerosolize into the operator's breathing zone. Moisture dissipates this charge.

  • Validation Check: Hover the spatula 1 inch above the powder. If the powder jumps to the metal, static is still present; re-apply the damp cloth.

Step 4: Closed-System Transfer

  • Action: Weigh the material directly into a tared, sealable glass vial rather than an open plastic weigh boat.

  • Mechanism: Prevents cross-contamination and loss of material during transit from the hood to the bench or reactor.

  • Validation Check: Cap the vial tightly and invert it gently inside the hood. If no powder leaks from the threads, the primary containment is secure for transport.

Mandatory Visualization: Safe Handling & Logistics Workflow

SafeHandling A 1. System Validation (Hood & PPE Check) B 2. Static Mitigation (Surface Prep) A->B C 3. Closed-System Weighing & Transfer B->C D Spill Detected? C->D E 4a. Wet Suppression & Containment D->E Yes F 4b. Primary Container Sealing D->F No G 5. Halogenated Waste Segregation E->G F->G

Operational workflow for the safe handling and disposal of halogenated benzoxazinones.

Emergency Response & Environmental Logistics

Spill Containment (Wet Suppression Technique) Never sweep dry halogenated powders, as this forces the chemical into the air. For small spills inside the hood, gently mist the powder with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust[8]. Once wetted, absorb the slurry with inert chemical pads and transfer them to a sealed hazardous waste bag.

Disposal & Waste Segregation 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one must be strictly segregated into a dedicated "Halogenated Organic Waste" stream.

  • Causality: If halogenated waste is mixed with standard organic waste and incinerated without specialized scrubbers, it thermally decomposes to release highly toxic and corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases into the atmosphere[9]. Proper segregation ensures the waste is routed to an EPA-compliant facility equipped with alkaline scrubbers.

References

  • Heterocyclic compounds as kinase inhibitors (WO2019161224A1)
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA)[Link]

  • Review of the Performance, Selection, and Use of Gloves for Chemical Protection Source: ACS Chemical Health & Safety[Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment Source: University of Nevada, Reno Environmental Health & Safety[Link]

Sources

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